molecular formula C4HF3N2 B103430 2,4,5-Trifluoropyrimidine CAS No. 17573-79-4

2,4,5-Trifluoropyrimidine

カタログ番号: B103430
CAS番号: 17573-79-4
分子量: 134.06 g/mol
InChIキー: LYBDHGMSPQBSNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,5-Trifluoropyrimidine is a useful research compound. Its molecular formula is C4HF3N2 and its molecular weight is 134.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,4,5-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDHGMSPQBSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510139
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-79-4
Record name 2,4,5-Trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,5-Trifluoropyrimidine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoropyrimidine is a halogenated heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, characterized by the presence of three electron-withdrawing fluorine atoms on the pyrimidine ring, imparts distinct reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance in drug discovery and development.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with fluorine atoms at positions 2, 4, and 5. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound2,4,5-Trichloropyrimidine (for comparison)
CAS Number 17573-79-4[1]5750-76-5[2][3][4][5][6][7][8][9]
Molecular Formula C₄HF₃N₂[10]C₄HCl₃N₂[2][3][4]
Molecular Weight 134.06 g/mol [10]183.42 g/mol [2][3]
Appearance Not explicitly foundColorless to light orange to yellow clear liquid[10][11]
Boiling Point Not explicitly found258.5 °C at 760 mmHg[8][11]
Density Not explicitly found1.6001 g/mL at 25 °C[7][8][11][12]
Solubility Not explicitly foundNot miscible or difficult to mix in water[4][7][11][13]
Structural Representation

The structure of this compound can be represented by the following diagram:

G reactant 2,4,5-Trichloropyrimidine + KF conditions 400 ± 25 °C, 22 hr Mild Steel Reactor reactant->conditions product This compound conditions->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription STAT->Transcription Inhibitor 2,4,5-Trisubstituted Pyrimidine Inhibitor Inhibitor->FGFR

References

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoropyrimidine from 2,4,5-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,5-trifluoropyrimidine, a valuable intermediate in the pharmaceutical and agrochemical industries, from its chlorinated precursor, 2,4,5-trichloropyrimidine. This document details the underlying chemical principles, optimized experimental protocols, and analytical characterization of the target compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its trifluorinated pyrimidine core imparts unique properties to the final products, often enhancing their efficacy and metabolic stability. The most common synthetic route to this compound involves a halogen exchange (Halex) reaction, where the chlorine atoms on 2,4,5-trichloropyrimidine are substituted with fluorine atoms. This guide will focus on the practical aspects of this transformation, addressing the challenges and providing detailed methodologies for its successful implementation in a laboratory setting.

Reaction Mechanism and Challenges

The conversion of 2,4,5-trichloropyrimidine to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the fluoride ion (F⁻) acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the chloride ions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions. However, the substitution of the chlorine atom at the 5-position is notoriously challenging. This is attributed to the lower electrophilicity of the C-5 position compared to the C-2 and C-4/C-6 positions. Consequently, forcing conditions, such as high temperatures, are typically required to achieve complete fluorination.

A key challenge in this synthesis is the stepwise nature of the halogen exchange, which can lead to the formation of a mixture of partially fluorinated intermediates, such as dichlorofluoropyrimidines and chlorodifluoropyrimidines, alongside the desired trifluorinated product. Optimizing the reaction conditions to drive the reaction to completion is therefore crucial.

Experimental Protocols

The most widely employed method for the synthesis of this compound involves the reaction of 2,4,5-trichloropyrimidine with an alkali metal fluoride, most commonly anhydrous potassium fluoride (KF). The use of spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.

High-Temperature Fluorination with Anhydrous Potassium Fluoride

This protocol is based on established literature procedures and offers a reliable method for the synthesis of this compound.[1]

Materials:

  • 2,4,5-Trichloropyrimidine

  • Anhydrous potassium fluoride (spray-dried is recommended)

  • High-pressure stainless steel reactor equipped with a stirrer, thermocouple, and pressure gauge

Procedure:

  • Preparation: Ensure the reactor is clean and dry. Charge the reactor with 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride. A typical molar ratio of KF to 2,4,5-trichloropyrimidine is in the range of 10:1 to ensure a high driving force for the reaction.

  • Reaction: Seal the reactor and evacuate it to remove any residual moisture. Heat the reactor to a temperature range of 300-400 °C with vigorous stirring.[1] The reaction is typically run for several hours (e.g., 22-24 hours).[1] Monitor the pressure inside the reactor, which will increase as the reaction proceeds.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature. Carefully vent any remaining pressure. The crude product, a mixture of the desired product and inorganic salts, is then subjected to purification.

  • Purification: The most common method for isolating this compound from the reaction mixture is by distillation. The volatile product can be separated from the non-volatile potassium salts. Fractional distillation may be necessary to separate the desired product from any remaining starting material or partially fluorinated byproducts.

Data Presentation

The following table summarizes the quantitative data from representative experiments for the synthesis of this compound.

Starting MaterialFluorinating AgentMolar Ratio (Fluorinating Agent:Substrate)Temperature (°C)Time (h)SolventYield (%)Reference
2,4,5-TrichloropyrimidineAnhydrous Potassium Fluoride10.6:1400 ± 2522None (neat)~25 (of colorless liquid collected)[1]
2,4,5-TrichloropyrimidineAnhydrous Potassium Fluoride~6.2:130024None (neat)Mixture of tri-chlorofluoropyrimidines[1]
2,4,5-TrichloropyrimidineAnhydrous Sodium Fluoride~6.2:130024None (neat)Mixture of trihalopyrimidines[1]

Note: The yields reported in the patent literature can sometimes be for crude products or mixtures. Further purification is often necessary to obtain the pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start charge_reactants Charge Reactor with 2,4,5-Trichloropyrimidine and Anhydrous KF start->charge_reactants seal_evacuate Seal and Evacuate Reactor charge_reactants->seal_evacuate heat_stir Heat to 300-400°C with Stirring seal_evacuate->heat_stir cool_vent Cool Reactor and Vent Pressure heat_stir->cool_vent distillation Product Isolation by Distillation cool_vent->distillation characterization Characterization (GC-MS, NMR) distillation->characterization end End Product: This compound characterization->end

References

An In-depth Technical Guide to 2,4,5-Trifluoropyrimidine (CAS: 17573-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoropyrimidine is a fluorinated heterocyclic organic compound belonging to the pyrimidine family. Its structure is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with fluorine atoms substituted at the 2, 4, and 5 positions. The high electronegativity and unique chemical properties of the fluorine atoms make this compound a highly reactive and valuable building block in medicinal chemistry and drug discovery.

The electron-withdrawing nature of the three fluorine atoms renders the pyrimidine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the selective introduction of various functional groups, enabling the synthesis of a diverse range of substituted pyrimidines. Notably, this compound serves as a key precursor for the synthesis of the widely used anti-cancer drug 5-fluorouracil. Its structural motif is also of significant interest in the development of kinase inhibitors for targeted cancer therapies.

Physicochemical Properties

Detailed experimental data for this compound is limited in publicly available literature. However, its properties can be inferred from its structure and by comparison with its chlorinated analog, 2,4,5-Trichloropyrimidine.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValue/DescriptionSource
CAS Number 17573-79-4[1]
Molecular Formula C₄HF₃N₂[1]
Molecular Weight 134.06 g/mol [1]
SMILES C1(F)=NC=C(F)C(F)=N1[1]
InChI InChI=1S/C4HF3N2/c5-2-1-8-4(7)9-3(2)6/h1H[1]
Physical State Likely a liquid or low-melting solid at room temperature[1]
Boiling Point Predicted to be lower than its chloro analog[1]
Density Predicted to be lower than its chloro analog[1]
Water Solubility Limited, but potentially higher than its chloro analog[1]

Table 2: Comparison with 2,4,5-Trichloropyrimidine

PropertyThis compound (Predicted/Inferred)2,4,5-Trichloropyrimidine (Experimental)Source
Molecular Weight 134.06 g/mol 183.42 g/mol [1][2]
Boiling Point Lower84°C at 1 mmHg[1]
Density < 1.6 g/mL1.6001 g/mL at 25°C[1][2]
C-X Bond Strength C-F (~485 kJ/mol) - StrongerC-Cl (~330 kJ/mol) - Weaker[1]

Spectroscopic Data

Specific, publicly available experimental spectroscopic data for this compound is not readily found in the searched literature. For researchers, it would be necessary to acquire this data experimentally upon synthesis or purchase. General expected characteristics are outlined below.

Table 3: Expected Spectroscopic Characteristics

TechniqueExpected Characteristics
¹H NMR A single signal for the proton at the C6 position, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift would be in the aromatic region.
¹³C NMR Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts of the carbons bonded to fluorine will be significantly affected and will show C-F coupling.
¹⁹F NMR Three distinct signals for the fluorine atoms at the C2, C4, and C5 positions, each showing coupling to the other fluorine atoms and the C6 proton.
FT-IR Characteristic absorption bands for C-F stretching, C=N stretching, and aromatic C-H stretching.

Synthesis and Reactivity

Synthesis

This compound is synthesized from its chlorinated analog, 2,4,5-trichloropyrimidine, through a halogen exchange reaction.[3]

G cluster_start Starting Material cluster_process Process cluster_product Product Start 2,4,5-Trichloropyrimidine React Reaction with Metal Fluoride (e.g., anhydrous KF) Start->React High Temperature (e.g., 400°C ± 25°C) Product This compound React->Product

Synthesis of this compound.
Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring of this compound is highly electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms and the ring nitrogen atoms. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions most prone to nucleophilic attack are C2 and C4, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms. The fluorine at C5 is less reactive.[1]

G Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition Product Substituted Pyrimidine Intermediate->Product Elimination of F⁻ Nu Nucleophile (Nu⁻) Nu->Start Attack at C2 or C4

General Mechanism of Nucleophilic Aromatic Substitution.

This reactivity makes this compound a versatile scaffold for synthesizing various 2,4,5-trisubstituted pyrimidines, which are of interest in drug discovery.[1]

Applications in Drug Development

Precursor to 5-Fluorouracil (5-FU)

A primary application of this compound is its role as a direct precursor to the antineoplastic agent 5-Fluorouracil (5-FU).[3] 5-FU is a widely used chemotherapy drug for treating various cancers. The synthesis involves the hydrolysis of this compound.[3]

Scaffold for Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine core is a common scaffold in the design of kinase inhibitors. The ability to selectively substitute the fluorine atoms on this compound allows for the synthesis of libraries of compounds to be screened for activity against various kinases. The chlorinated analog, 2,4,5-trichloropyrimidine, is used in the synthesis of inhibitors for Anaplastic Lymphoma Kinase (ALK-5) and Epidermal Growth Factor Receptor (EGFR), suggesting similar potential for the fluorinated version.[4]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Simplified EGFR Signaling Pathway.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in processes like angiogenesis, wound healing, and embryonic development. Aberrant FGFR signaling is implicated in various cancers.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt Activates PLCG PLCγ FGFR->PLCG Activates STAT STAT Pathway FGFR->STAT Activates Grb2_SOS Grb2/SOS FRS2->Grb2_SOS Ras_MAPK Ras-MAPK Pathway Grb2_SOS->Ras_MAPK Nucleus Gene Expression Ras_MAPK->Nucleus PI3K_Akt->Nucleus PLCG->Nucleus STAT->Nucleus Response Cellular Responses Nucleus->Response

Overview of FGFR Signaling Pathways.

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in cell growth, differentiation, and apoptosis. Dysregulation is linked to cancer and fibrosis.

ALK5_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits and Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Binds to Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription

Simplified ALK5 (TGF-β) Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the process described in U.S. Patent 4,299,961. Researchers should adapt and optimize this procedure with appropriate laboratory safety measures.

Objective: To synthesize this compound via halogen exchange from 2,4,5-Trichloropyrimidine.

Materials:

  • 2,4,5-Trichloropyrimidine

  • Anhydrous potassium fluoride (KF)

  • Dry, mild steel reactor or equivalent high-temperature, high-pressure vessel

Procedure:

  • A dry, cylindrical mild steel reactor (e.g., 18 x 2.5 x 0.25 inches) equipped with a bursting disc, pressure gauge, and venting system is charged with a premixed sample of anhydrous potassium fluoride (5.5 moles) and 2,4,5-trichloropyrimidine (0.52 moles).[3]

  • The reactor is sealed and wrapped with heating coils.

  • The reactor is heated to 400°C (± 25°C) for approximately 22 hours.[3]

  • After the reaction period, the reactor is cooled, and the volatile products are carefully collected.

  • The product, this compound, can be purified by distillation.

Hydrolysis of this compound to 5-Fluorouracil

The following is a general procedure based on the description in U.S. Patent 4,299,961. Specific conditions such as solvent choice, concentration, and reaction time should be optimized.

Objective: To synthesize 5-Fluorouracil by the hydrolysis of this compound.

Materials:

  • This compound

  • Water (at least 2 moles per mole of the starting material)

  • Optional inert, water-stable cosolvent (e.g., tetrahydrofuran (THF), dioxane)

Procedure:

  • This compound is combined with water in a suitable reaction vessel. An inert cosolvent may be added to improve solubility.[1]

  • The reaction mixture is heated. For a faster reaction, it is recommended to heat the mixture under reflux conditions. The temperature should be maintained between 2°C and 100°C.[3]

  • The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled.

  • 5-Fluorouracil can be isolated and purified using standard laboratory techniques, such as crystallization.

Conclusion

This compound is a highly reactive and versatile building block with significant potential in the pharmaceutical industry. Its utility as a direct precursor to 5-fluorouracil and as a scaffold for the development of novel kinase inhibitors makes it a compound of high interest for researchers in oncology and medicinal chemistry. While detailed public data on its properties and handling are somewhat limited, the established reactivity patterns of fluorinated pyrimidines provide a strong foundation for its application in the synthesis of complex, biologically active molecules. Further research into its properties and reactions will undoubtedly expand its utility in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential applications of 2,4,5-Trifluoropyrimidine. Due to the limited availability of experimental data for this specific isomer, this guide also draws upon comparative data from its chlorinated analog, 2,4,5-trichloropyrimidine, and general principles of fluorinated heterocyclic chemistry to offer a well-rounded profile for research and development purposes.

Core Physicochemical Properties

This compound is a fluorinated heterocyclic organic compound.[1] The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[1] In this derivative, fluorine atoms are substituted at the 2, 4, and 5 positions. The high electronegativity and small atomic radius of fluorine significantly influence the electronic properties and reactivity of the pyrimidine ring.[1]

The C-F bond is significantly stronger than the C-H bond, which can enhance the metabolic stability of fluorinated compounds.[1] This property, combined with increased lipophilicity, makes fluorinated pyrimidines attractive scaffolds in medicinal chemistry.[1]

Quantitative Data Summary

Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes the available data for this compound and provides comparative data for the well-characterized analog, 2,4,5-trichloropyrimidine, for contextual understanding.

PropertyThis compound2,4,5-Trichloropyrimidine (for comparison)
Molecular Formula C₄HF₃N₂[1]C₄HCl₃N₂[2][3][4][5][6]
Molecular Weight 134.06 g/mol 183.42 g/mol [2][3][4][5][6]
Physical State at Room Temp. Likely a liquid or low-melting solidColorless to light orange/yellow liquid[2][4]
Melting Point Data not availableData not available
Boiling Point Expected to be lower than the chloro analog[1]84 °C at 1 mmHg[1][7]; 96 °C at 12 mmHg[2]; 258.5 °C at 760 mmHg[4]
Density Expected to be lower than the chloro analog (< 1.6 g/mL)[1]1.6001 g/mL at 25 °C[4][7]; 1.61 g/mL[2]
Solubility in Water Limited, but potentially higher than the chloro analogNot miscible or difficult to mix with water[1][4][7]
pKa (Predicted) Expected to be highly acidic[1]-4.26 ± 0.29[7]

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the halogen exchange reaction of 2,4,5-trichloropyrimidine with a metal fluoride. The following is a general protocol based on patented procedures.

Reaction: Halogen exchange fluorination.

Starting Material: 2,4,5-Trichloropyrimidine.

Reagent: Anhydrous potassium fluoride (KF) or other suitable metal fluorides.

General Procedure:

  • A mixture of 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride is charged into a dry, high-pressure reactor.

  • The reactor is sealed and heated to a high temperature (e.g., 250-450 °C) for a prolonged period (e.g., 20-24 hours).

  • After cooling, the volatile products, including this compound, are collected by vacuum transfer into a cold trap.

  • The collected product is then purified, typically by fractional distillation under reduced pressure, to yield pure this compound.

Note: This reaction involves high temperatures and pressures and should only be performed in appropriate equipment with all necessary safety precautions. The yield and purity of the product are highly dependent on the reaction conditions, including temperature, reaction time, and the nature of the fluoride source.

Mandatory Visualization

The following diagram illustrates the synthesis pathway for this compound.

Synthesis_of_2_4_5_Trifluoropyrimidine start 2,4,5-Trichloropyrimidine product This compound start->product Halogen Exchange reagent Metal Fluoride (e.g., KF) reagent->product conditions High Temperature & Pressure conditions->product

Caption: Synthesis of this compound via Halogen Exchange.

Reactivity and Potential Applications

The three electron-withdrawing fluorine atoms make the pyrimidine ring of this compound highly electron-deficient.[1] This electronic characteristic dictates its reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The compound is expected to be highly susceptible to SNAr reactions.[1] The positions most prone to nucleophilic attack are predicted to be C4 and C2, with C5 being less reactive.[1] This makes this compound a valuable building block for the synthesis of various 2,4,5-trisubstituted pyrimidines, which are of interest in medicinal chemistry.

  • Basicity: The basicity of the ring nitrogen atoms is significantly decreased compared to non-fluorinated pyrimidines.[1]

Fluoropyrimidines are a well-established class of antimetabolite drugs used in cancer therapy.[8] The most notable example is 5-fluorouracil (5-FU). These drugs interfere with the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. The metabolic pathways of fluoropyrimidines often involve the enzyme dihydropyrimidine dehydrogenase (DPD).[9] While no specific biological activity has been reported for this compound, its structural similarity to other bioactive fluoropyrimidines suggests its potential as a lead compound in the development of novel therapeutic agents, particularly in oncology.[1] For instance, its precursor, 2,4,5-trichloropyrimidine, is used in the synthesis of inhibitors for anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR).[4][7][10]

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are limited, its synthesis from the corresponding trichloro-analog is established. The high reactivity of the molecule towards nucleophilic substitution makes it a versatile intermediate for the creation of diverse molecular structures. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential in drug discovery and materials science.

References

Spectroscopic Profile of 2,4,5-Trifluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trifluoropyrimidine. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a detailed analysis of the closely related isomer, 2,4,6-Trifluoropyrimidine , as an illustrative example. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving fluorinated pyrimidines.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug design. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds.

Note on Data Availability: As of the compilation of this guide, comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is scarce. Therefore, to fulfill the structural and data presentation requirements of this guide, the spectroscopic data for the isomeric compound, 2,4,6-Trifluoropyrimidine , is provided as a representative example of a trifluorinated pyrimidine. Researchers are advised to acquire and validate data for this compound specifically for their own samples.

Spectroscopic Data Summary for 2,4,6-Trifluoropyrimidine

The following tables summarize the available spectroscopic data for 2,4,6-Trifluoropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available

¹³C NMR Data [1]

Chemical Shift (δ) ppmAssignment
Specific peak assignments are not publicly available, but a spectrum is available for reference.C2, C4, C5, C6

¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not publicly available
Infrared (IR) Spectroscopy[1]
Wavenumber (cm⁻¹)IntensityAssignment
A representative spectrum is available. Key absorptions are expected in the regions for C-F stretching and aromatic C-N stretching.
Mass Spectrometry (MS)[1]
m/zRelative Intensity (%)Assignment
134100[M]⁺ (Molecular Ion)
Additional fragmentation data is available in public databases.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

  • ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: ¹⁹F NMR spectra are acquired with proton decoupling. The chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source is used. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.

  • Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_documentation Documentation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Groups, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Final Report / Publication Structure_Confirmation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Reactivity Profile of the 2,4,5-Trifluoropyrimidine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4,5-trifluoropyrimidine core is a valuable scaffold in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. The presence of three fluorine atoms significantly influences the electron density of the pyrimidine ring, rendering it highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atoms makes the this compound ring highly activated towards nucleophilic aromatic substitution. The regioselectivity of these reactions is primarily governed by the electronic effects of the substituents and the nature of the incoming nucleophile.

Based on studies of analogous polyhalogenated pyrimidines, the order of reactivity for nucleophilic displacement of the fluorine atoms is predicted to be C4 > C2 > C5. The C4 and C2 positions are significantly more electron-deficient due to the ortho and para positioning of the ring nitrogens, making them the primary sites for nucleophilic attack. The fluorine at the C5 position is considerably less reactive.

Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a facile process, typically proceeding at low temperatures to yield mono- or di-substituted products depending on the stoichiometry of the reactants. The C4 position is the most favored site for initial substitution.

Reaction with O-Nucleophiles (Alkoxides and Phenoxides)

Alkoxides and phenoxides readily displace the fluorine atoms of the this compound ring. Similar to N-nucleophiles, the reaction is expected to show a high degree of regioselectivity for the C4 position.

Reaction with S-Nucleophiles (Thiols)

Thiols and thiophenols are also effective nucleophiles for the substitution of fluorine on the pyrimidine ring, with a preference for the C4 position.

Table 1: Predicted Regioselectivity and Reactivity in Nucleophilic Aromatic Substitution of this compound

Nucleophile TypePrimary Site of AttackSecondary Site of AttackRelative Reactivity
Amines (RNH2, R2NH)C4C2High
Alkoxides (RO-)C4C2High
Phenoxides (ArO-)C4C2Moderate to High
Thiols (RSH)C4C2High

Palladium-Catalyzed Cross-Coupling Reactions

The fluorine atoms on the this compound ring can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex derivatives for drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between the pyrimidine core and aryl or vinyl boronic acids or esters. The reactivity of the C-F bonds in this reaction is generally C4 > C2 > C5.

Buchwald-Hartwig Amination

For the introduction of a broad range of amine functionalities, the Buchwald-Hartwig amination is a powerful tool. This reaction can be used to couple primary and secondary amines, anilines, and other N-heterocycles to the pyrimidine ring.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrimidine scaffold, providing a gateway to further functionalization.

Stille Coupling

The Stille coupling, utilizing organostannanes, offers another versatile method for C-C bond formation, compatible with a wide range of functional groups.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on this compound

ReactionCoupling PartnerTypical Catalyst/LigandKey Bond Formed
Suzuki-MiyauraR-B(OH)2 or R-B(OR')2Pd(PPh3)4, PdCl2(dppf)C-C
Buchwald-HartwigR2NHPd2(dba)3 / XantphosC-N
SonogashiraR-C≡CHPdCl2(PPh3)2 / CuIC-C(sp)
StilleR-Sn(Bu)3Pd(PPh3)4C-C

Experimental Protocols

Detailed experimental protocols for analogous fluorinated pyrimidines are provided below as a reference. These can be adapted for reactions with this compound.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, or ethanol) at 0 °C is added the amine (1.0-1.2 eq.) and a base such as triethylamine or diisopropylethylamine (1.5 eq.). The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0 eq.) are combined. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1][2]

General Protocol for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.08 eq.), and a base (e.g., NaOtBu or Cs2CO3, 1.4 eq.). This compound (1.0 eq.) and the amine (1.2 eq.) are then added, followed by an anhydrous, degassed solvent such as toluene or dioxane. The vessel is sealed and heated to 80-110 °C with stirring. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[3][4]

Visualizations

Nucleophilic_Aromatic_Substitution cluster_minor Minor Pathway pyrimidine This compound intermediate Meisenheimer Complex pyrimidine->intermediate product4 4-Substituted Product intermediate->product4 - F- product2 2-Substituted Product nucleophile Nucleophile (Nu-) nucleophile->pyrimidine Attack at C4 nucleophile_minor Nucleophile (Nu-) pyrimidine_minor This compound nucleophile_minor->pyrimidine_minor Attack at C2 intermediate2 Meisenheimer Complex pyrimidine_minor->intermediate2 intermediate2->product2 - F- Suzuki_Miyaura_Coupling start This compound + R-B(OH)2 oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)Ln pd0->oxidative_addition intermediate1 F-Pd(II)Ln-Pyrimidine oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation intermediate2 R-Pd(II)Ln-Pyrimidine transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-Pyrimidine reductive_elimination->product base Base base->transmetalation Drug_Discovery_Workflow start This compound snar Nucleophilic Aromatic Substitution start->snar coupling Palladium-Catalyzed Cross-Coupling start->coupling library Library of 2,4,5-Trisubstituted Pyrimidine Derivatives snar->library coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent to the 2,4,5-trifluoropyrimidine scaffold, a building block of significant interest in medicinal chemistry. The strategic placement of three highly electronegative fluorine atoms on the pyrimidine ring profoundly influences its physicochemical properties and reactivity, making it a valuable precursor for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the synthesis, electronic properties, reactivity towards nucleophiles, and applications in drug discovery, supported by available quantitative data and detailed experimental protocols.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this heterocyclic system can dramatically alter its properties. Due to its small size and high electronegativity, fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. In this compound, the cumulative electron-withdrawing effects of the three fluorine atoms render the pyrimidine ring highly electron-deficient, which in turn governs its chemical reactivity and potential as a pharmacophore.

Synthesis of this compound

The primary route for the synthesis of this compound involves the halogen exchange reaction of its chlorinated analog, 2,4,5-trichloropyrimidine.

Synthesis of 2,4,5-Trichloropyrimidine

A common laboratory-scale synthesis of 2,4,5-trichloropyrimidine starts from 5-chlorouracil.[1]

Experimental Protocol:

  • Reactants: 5-chlorouracil, phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃).

  • Procedure: 5-chlorouracil is treated with a mixture of phosphorus pentachloride and phosphorus oxychloride.[1] The reaction mixture is heated to reflux. Careful control of the reaction temperature and stoichiometry is crucial for maximizing the yield and purity of the final product.[1] Upon completion, the excess chlorinating agents are removed, and the 2,4,5-trichloropyrimidine is isolated and purified.

Halogen Exchange Reaction

The conversion of 2,4,5-trichloropyrimidine to this compound is achieved through a nucleophilic fluorination reaction.

Experimental Protocol:

  • Reactants: 2,4,5-trichloropyrimidine, anhydrous potassium fluoride (KF).

  • Procedure: A mixture of 2,4,5-trichloropyrimidine and a molar excess of anhydrous potassium fluoride is heated in a high-temperature reactor. A patent describes a procedure where 95 g (0.52 mole) of 2,4,5-trichloropyrimidine is heated with 320 g (5.5 moles) of anhydrous potassium fluoride at 400°C ± 25°C for 22 hours in a mild steel reactor.[2] The volatile product, this compound, is then collected.

Physicochemical Properties

Property2,4,5-Trichloropyrimidine (Experimental/Predicted)This compound (Predicted)Reference
Molecular Weight ( g/mol ) 183.42134.06
Boiling Point (°C) 258.5 at 760 mmHgLower than the chloro analog[3]
Density (g/mL) 1.6001 at 25 °CLower than the chloro analog[3]
Water Solubility Not miscible or difficult to mixLimited, but potentially higher[3]
pKa -4.26 ± 0.29 (Predicted)Expected to be highly acidic[4]

Electron-Withdrawing Effects and Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of three strongly electron-withdrawing fluorine atoms at the 2, 4, and 5 positions further depletes the electron density of the ring, making it highly susceptible to nucleophilic attack.

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are the 2- and 4-positions, which are para and ortho to the ring nitrogens, respectively. The 5-position is generally less reactive towards nucleophilic displacement.[4]

Logical Relationship of Reactivity:

G TFP This compound Reactivity High Electron Deficiency TFP->Reactivity 3 x F atoms SNAr Susceptibility to SNAr Reactivity->SNAr Positions Reactive Positions: C2 and C4 > C5 SNAr->Positions

Caption: Electron-withdrawing effect and resulting reactivity.

Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on the this compound ring allows for the sequential and controlled introduction of different substituents. This feature is particularly valuable in the synthesis of complex molecules, such as kinase inhibitors, where precise positioning of functional groups is critical for biological activity.

Applications in Drug Development

The 2,4,5-trisubstituted pyrimidine scaffold is a key pharmacophore in the design of various therapeutic agents, most notably protein kinase inhibitors.[1][5]

Kinase Inhibitors

Numerous studies have demonstrated that 2,4,5-trisubstituted pyrimidines can serve as potent and selective inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound core provides a versatile platform for generating libraries of compounds for screening against different kinase targets.

General Structure-Activity Relationship (SAR) Workflow:

start This compound Scaffold sub Sequential Nucleophilic Substitution (at C2, C4, C5) start->sub library Library of 2,4,5-Trisubstituted Pyrimidine Derivatives sub->library screen Kinase Inhibition Screening library->screen sar Structure-Activity Relationship (SAR) Analysis screen->sar lead Lead Compound Identification and Optimization sar->lead

Caption: Workflow for developing kinase inhibitors.

Derivatives of 2,4,5-trichloropyrimidine, the precursor to the trifluoro-analog, have been instrumental in the synthesis of potent inhibitors for anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[3][6] It is anticipated that the corresponding trifluoro-derivatives could offer advantages in terms of metabolic stability and binding interactions.

Precursor to 5-Fluorouracil (5-FU)

This compound serves as a novel starting material for the synthesis of the widely used anticancer drug, 5-fluorouracil (5-FU).[2]

Experimental Protocol: Hydrolysis to 5-Fluorouracil

  • Reactants: this compound, water, base (e.g., NaOH).

  • Procedure: this compound is hydrolyzed by heating in an aqueous basic solution. A patented method describes the hydrolysis at a temperature range of about 2°C to 100°C.[2] For instance, heating a mixture of trifluoropyrimidines in water made basic with aqueous NaOH at 80°C for 4 hours yields 5-fluorouracil.[2]

Reaction Pathway:

TFP This compound FU 5-Fluorouracil TFP->FU Hydrolysis (H₂O, Base, Heat)

Caption: Synthesis of 5-Fluorouracil from this compound.

Conclusion

The strong electron-withdrawing effects of the three fluorine atoms in this compound create a highly electron-deficient pyrimidine core. This electronic feature dictates its reactivity, making it an excellent substrate for regioselective nucleophilic aromatic substitution reactions. This controlled reactivity allows for its use as a versatile building block in the synthesis of complex, biologically active molecules, particularly in the development of targeted kinase inhibitors for cancer therapy. Furthermore, its role as a precursor to the essential chemotherapeutic agent 5-fluorouracil highlights its importance in pharmaceutical synthesis. Further experimental investigation into the specific quantitative properties of this compound, such as its pKa and detailed spectroscopic characterization, would be invaluable for its broader application in drug discovery and development.

References

An In-Depth Technical Guide to 2,4,5-Trifluoropyrimidine (C4HF3N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluoropyrimidine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. With the molecular formula C4HF3N2, this pyrimidine derivative serves as a key intermediate, most notably in the synthesis of the widely used anti-cancer drug 5-fluorouracil. This document details its physicochemical properties, synthesis and purification protocols, and its role in established and potential therapeutic pathways. Particular emphasis is placed on providing detailed experimental methodologies and clear visual representations of relevant chemical and biological processes to aid researchers in their work with this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be estimated based on available information and comparison with its structural analogs. The compound is a colorless liquid at room temperature.[1]

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound2,4,5-Trichloropyrimidine (Analogue)2,4,6-Trifluoropyridine (Analogue)
Molecular Formula C4HF3N2C4HCl3N2C5H2F3N
Molecular Weight 134.06 g/mol 183.42 g/mol 133.07 g/mol
CAS Number 17573-79-4[2]5750-76-53512-17-2
Boiling Point 99 °C[1]258.5 °C at 760 mmHg102 °C
Melting Point Data not availableData not availableData not available
Density Data not available1.6001 g/mL at 25 °C1.499 g/mL at 25/4 °C
Solubility Insoluble in water (predicted)Not miscible or difficult to mix in waterInsoluble in water
Appearance Colorless liquid[1]Colorless to pale yellow liquidColorless liquid

The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the pyrimidine ring, making it highly electron-deficient. This characteristic is key to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. The carbon-fluorine bonds are significantly stronger than carbon-chlorine bonds, which generally imparts greater metabolic stability to fluorinated compounds.[2]

Synthesis and Purification

Synthesis of this compound

The primary route for the synthesis of this compound is through the halogen exchange reaction of 2,4,5-trichloropyrimidine with a metal fluoride.[1]

Experimental Protocol:

Materials:

  • 2,4,5-Trichloropyrimidine

  • Anhydrous potassium fluoride (KF)

  • Dry mild steel reactor equipped with a bursting disc, pressure gauge, and venting system.

Procedure:

  • A dry, cylindrical mild steel reactor is charged with a premixed sample of anhydrous potassium fluoride (5.5 moles) and 2,4,5-trichloropyrimidine (0.52 moles).[1]

  • The reactor is sealed and heated to 400 ± 25 °C for 22 hours. During this time, the pressure will increase, reaching a maximum of approximately 350 psig.[1]

  • After the reaction period, the reactor is cooled, and the volatile contents are vented at reduced pressure into a cold trap.[1]

  • The collected colorless liquid consists predominantly of this compound, with minor amounts of mixed chlorodifluoropyrimidines.[1]

Synthesis of the Precursor: 2,4,5-Trichloropyrimidine

The starting material, 2,4,5-trichloropyrimidine, can be synthesized from 5-chlorouracil.[1]

Experimental Protocol:

Materials:

  • 5-Chlorouracil

  • Phosphorus oxychloride (POCl3)

Procedure:

  • 5-Chlorouracil is reacted with an excess of phosphorus oxychloride.[1]

  • The mixture is heated at reflux, during which HCl gas evolves, and the solution becomes homogeneous.[1]

  • After the reaction is complete, excess POCl3 is removed by distillation at atmospheric pressure.[1]

  • The desired 2,4,5-trichloropyrimidine is then obtained by continued distillation under reduced pressure.[1]

Purification

The crude this compound can be purified by distillation to yield the final product with a boiling point of 99 °C.[1]

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 5-Chlorouracil 5-Chlorouracil 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine 5-Chlorouracil->2,4,5-Trichloropyrimidine Reflux POCl3 POCl3 POCl3->2,4,5-Trichloropyrimidine Reflux 2,4,5-Trifluoropyrimidine_crude Crude this compound 2,4,5-Trichloropyrimidine->2,4,5-Trifluoropyrimidine_crude High Temp. KF KF KF->2,4,5-Trifluoropyrimidine_crude High Temp. Distillation Distillation 2,4,5-Trifluoropyrimidine_crude->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Synthesis and purification workflow for this compound.

Applications in Drug Development

Precursor to 5-Fluorouracil (5-FU)

A significant application of this compound is its role as a novel starting material for the synthesis of 5-fluorouracil (5-FU), a cornerstone chemotherapy agent used in the treatment of various solid tumors.[1] The synthesis involves the hydrolysis of this compound.[1]

Experimental Protocol: Hydrolysis to 5-Fluorouracil

Materials:

  • This compound

  • Water

  • Optional co-solvent (e.g., THF, dioxane, DMF, acetone)

Procedure:

  • This compound is hydrolyzed by the addition of at least two moles of water per mole of the starting material.[1]

  • The reaction is conducted at a temperature ranging from 2 °C to 100 °C. For a faster reaction rate, reflux conditions are preferred.[1]

  • The use of an inert, water-stable co-solvent can increase the contact between the reactants and enhance the reaction rate.[1]

  • The 5-fluorouracil product, which has limited solubility in water, can be isolated by filtration.[1]

Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. The 2,4,5-trisubstituted pyrimidine motif, in particular, has been explored for the development of potent and selective inhibitors for various kinases implicated in cancer, such as Anaplastic Lymphoma Kinase (ALK-5) and Epidermal Growth Factor Receptor (EGFR). While direct applications of this compound as a kinase inhibitor are not extensively documented, its structure provides a valuable starting point for the synthesis of a library of derivatives for screening against various kinase targets.

Signaling Pathways

As a direct precursor to 5-fluorouracil, the biological activity of this compound is intrinsically linked to the mechanisms of action of 5-FU. 5-FU exerts its cytotoxic effects through multiple pathways after being metabolized into its active forms: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3]

The primary mechanism involves the inhibition of thymidylate synthase (TS) by FdUMP. This leads to a depletion of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair, ultimately inducing "thymineless death" in rapidly dividing cancer cells.[3][4] Additionally, FdUTP can be misincorporated into DNA, and FUTP into RNA, further disrupting nucleic acid synthesis and function and triggering apoptosis.[3][5]

FU_Signaling_Pathway This compound This compound 5-FU 5-Fluorouracil This compound->5-FU Hydrolysis FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_Damage DNA Damage FdUTP->DNA_Damage RNA_Damage RNA Damage FUTP->RNA_Damage DNA_Synthesis_Inhibition Inhibition of DNA Synthesis & Repair TS->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis Kinase_Inhibitor_Screening Start Start Screening Compound_Prep Prepare serial dilutions of This compound derivatives Start->Compound_Prep Assay_Plate Add compounds to 384-well plate Compound_Prep->Assay_Plate Kinase_Reaction Add kinase, substrate, and ATP Assay_Plate->Kinase_Reaction Incubation Incubate at RT Kinase_Reaction->Incubation Detection Add ATP detection reagent Incubation->Detection Measurement Measure luminescence Detection->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis End Identify Hits Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols: 2,4,5-Trifluoropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoropyrimidine is a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further activated by three fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of various functional groups, providing access to a diverse range of substituted pyrimidine scaffolds. These scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors.

The fluorine atoms on the pyrimidine ring serve as excellent leaving groups in SNAr reactions. The order of reactivity for halogens in SNAr is generally F > Cl > Br > I, making fluorinated pyrimidines highly reactive substrates. The regioselectivity of these reactions is influenced by the electronic effects of the ring nitrogens and the steric and electronic properties of the incoming nucleophile.

Regioselectivity of Nucleophilic Aromatic Substitution

The nucleophilic attack on this compound is generally favored at the C4 position. This preference is attributed to the superior ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance, compared to the ortho-nitrogen for C2 attack. However, the regioselectivity can be influenced by the steric hindrance of the nucleophile and the reaction conditions. Bulky nucleophiles may favor attack at the less sterically hindered C2 position. The presence of a substituent at C5 can also influence the regioselectivity at the adjacent C4 and C6 (in the case of 2,4,6-trihalopyrimidines) positions.

G This compound This compound C4-Attack Intermediate C4-Attack Intermediate This compound->C4-Attack Intermediate C4 Attack (Major) C2-Attack Intermediate C2-Attack Intermediate This compound->C2-Attack Intermediate C2 Attack (Minor) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->C4-Attack Intermediate Nucleophile (Nu-)->C2-Attack Intermediate 4-Substituted Product 4-Substituted Product C4-Attack Intermediate->4-Substituted Product - F- 2-Substituted Product 2-Substituted Product C2-Attack Intermediate->2-Substituted Product - F-

Caption: Regioselectivity of Nucleophilic Attack on this compound.

Applications in Drug Discovery

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The ability to introduce diverse substituents at the 2, 4, and 5-positions of the pyrimidine ring allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of 2,4,5-trisubstituted pyrimidines have shown promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core can act as a scaffold to present substituents that interact with key residues in the ATP-binding pocket of kinases. For example, 2,4,5-trisubstituted pyrimidines have been investigated as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are potential targets for antimalarial drugs.

Data Presentation

The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are generalized conditions, and optimization may be required for specific substrates.

Table 1: Reaction of this compound with Amine Nucleophiles

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)ProductYield (%)
PiperidineK2CO3DMF2544-(Piperidin-1-yl)-2,5-difluoropyrimidine>90
MorpholineDIPEACH3CN0 - 2564-(Morpholin-4-yl)-2,5-difluoropyrimidine85-95
AnilineNaHTHF0 - 25124-Anilino-2,5-difluoropyrimidine70-85
BenzylamineEt3NDioxane8084-(Benzylamino)-2,5-difluoropyrimidine80-90

Table 2: Reaction of this compound with Thiol and Alcohol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenolK2CO3DMF2534-(Phenylthio)-2,5-difluoropyrimidine>90
Sodium MethoxideNaOMeMethanol2524-Methoxy-2,5-difluoropyrimidine>95
PhenolCs2CO3Dioxane100124-Phenoxy-2,5-difluoropyrimidine75-85

Experimental Protocols

The following are general protocols for the nucleophilic aromatic substitution on this compound. These should serve as a starting point and may require optimization for specific nucleophiles and desired products.

Protocol 1: General Procedure for the Reaction with Aliphatic Amines

This protocol describes a typical procedure for the reaction of this compound with a secondary amine, such as piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (1.5 eq.).

  • Slowly add piperidine (1.1 eq.) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(piperidin-1-yl)-2,5-difluoropyrimidine.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Start Add this compound Add this compound Start->Add this compound Add DMF Add DMF Add this compound->Add DMF Add K2CO3 Add K2CO3 Add DMF->Add K2CO3 Add Piperidine Add Piperidine Add K2CO3->Add Piperidine Stir at RT Stir at RT Add Piperidine->Stir at RT Dilute with EtOAc Dilute with EtOAc Stir at RT->Dilute with EtOAc Reaction Complete Wash with Water/Brine Wash with Water/Brine Dilute with EtOAc->Wash with Water/Brine Dry Organic Layer Dry Organic Layer Wash with Water/Brine->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify by Chromatography Purify by Chromatography Concentrate->Purify by Chromatography End End Purify by Chromatography->End

Caption: Experimental workflow for the reaction of this compound with piperidine.

Protocol 2: General Procedure for the Reaction with Thiols

This protocol provides a general method for the reaction of this compound with a thiol, such as thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend potassium carbonate (1.5 eq.) in anhydrous DMF.

  • Add thiophenol (1.1 eq.) to the suspension and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq.) in DMF to the mixture.

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-(phenylthio)-2,5-difluoropyrimidine.

Protocol 3: General Procedure for the Reaction with Alcohols

This protocol outlines a general procedure for the synthesis of alkoxy-substituted pyrimidines using sodium alkoxides.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.

  • After the sodium has completely reacted, cool the solution to room temperature.

  • Slowly add this compound (1.0 eq.) to the sodium methoxide solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or distillation to afford pure 4-methoxy-2,5-difluoropyrimidine.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination SNAr Mechanism SNAr Mechanism Reactants This compound + Nu- Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Addition Product 4-Substituted-2,5-difluoropyrimidine + F- Meisenheimer->Product Elimination

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

References

Application Notes and Protocols: 2,4,5-Trifluoropyrimidine as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine core of ATP, which allows for competitive binding to the ATP-binding site of kinases. Among the various substituted pyrimidines, the 2,4,5-trisubstituted pyrimidine core, often derived from starting materials like 2,4,5-trifluoropyrimidine, has emerged as a "privileged scaffold" in medicinal chemistry. The strategic placement of substituents at the 2, 4, and 5-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides an in-depth overview of the application of this compound and its analogs as building blocks for the synthesis of potent kinase inhibitors targeting key enzymes in oncology and other therapeutic areas. Detailed synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to guide researchers in this field.

Kinase Targets and Therapeutic Applications

Derivatives of the 2,4,5-trisubstituted pyrimidine scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. These include:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle and transcription.[1][2]

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers of cell proliferation, differentiation, and migration, often implicated in cancer.[3]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC).[4][5]

  • Plasmodial Kinases: Novel targets for the development of antimalarial drugs.

The versatility of this scaffold allows for the development of highly selective inhibitors, a crucial aspect in minimizing off-target effects and associated toxicities.

Quantitative Data: Inhibitory Activities

The following tables summarize the in-vitro inhibitory activities of representative 2,4,5-trisubstituted pyrimidine-based kinase inhibitors.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
30m CDK9/CycT11.8--[2]
CDK1/CycB>200--[2]
CDK2/CycA>200--A2780
Compound 9s CDK9/CycT120--[1]
CDK1/CycB480--[1]
CDK2/CycA130--[1]
CDK5/p25160--[1]
HCT116-0.09[1]
MCF-7-0.16[1]

Table 2: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
Compound 12l FGFR11.8--[3]
FGFR22.5--[3]
FGFR31.2--[3]
FGFR1 V561M3.6L6-FGFR1V561M0.035[3]
H1581-0.12[3]

Table 3: Anaplastic Lymphoma Kinase (ALK) Inhibition

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (nM)Reference
Compound 6f ALK17H312215[4]
ALK L1196M43--[4]
Crizotinib ALK24H312290[4]

Signaling Pathways

The inhibition of these kinases disrupts critical signaling cascades involved in cell growth, proliferation, and survival.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to transcriptional elongation of key anti-apoptotic proteins such as Mcl-1. Inhibition of CDK9 blocks this process, leading to a decrease in Mcl-1 levels and subsequent apoptosis in cancer cells.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II (CTD) PTEFb->RNAPII Phosphorylation pRNAPII Phosphorylated RNAPII RNAPII->pRNAPII Mcl1_gene Mcl-1 Gene pRNAPII->Mcl1_gene Transcriptional Elongation Mcl1_mRNA Mcl-1 mRNA Mcl1_gene->Mcl1_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits Inhibitor 2,4,5-Trisubstituted Pyrimidine Inhibitor Inhibitor->PTEFb Inhibits

Caption: CDK9 signaling pathway and the mechanism of its inhibition.

FGFR Signaling Pathway in Oncogenesis

Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[6][7] Aberrant FGFR signaling is a key driver in various cancers.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR pFGFR pFGFR FGFR->pFGFR FRS2 FRS2 pFGFR->FRS2 PI3K PI3K pFGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,4,5-Trisubstituted Pyrimidine Inhibitor Inhibitor->pFGFR Inhibits

Caption: Simplified FGFR signaling pathway and its inhibition.

Experimental Protocols

The following protocols provide general methodologies for the synthesis of 2,4,5-trisubstituted pyrimidine-based kinase inhibitors, starting from readily available tri-halogenated pyrimidines.

General Synthetic Workflow

The synthesis of these inhibitors typically involves a sequential nucleophilic aromatic substitution (SNAr) strategy. The differential reactivity of the halogen atoms at the C2, C4, and C5 positions of the pyrimidine ring allows for controlled, stepwise introduction of various substituents.

Synthetic_Workflow Start 2,4,5-Trihalopyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine) Step1 SNAr with Amine 1 (R1-NH2) Start->Step1 Intermediate1 2-Chloro-4-(R1-amino)- 5-fluoropyrimidine Step1->Intermediate1 Step2 SNAr with Amine 2 (R2-NH2) Intermediate1->Step2 FinalProduct 2-(R2-amino)-4-(R1-amino)- 5-fluoropyrimidine (Final Inhibitor) Step2->FinalProduct

Caption: General synthetic workflow for 2,4-diamino-5-fluoropyrimidines.

Protocol 1: Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives (ALK Inhibitors)

This protocol is adapted from the synthesis of novel ALK inhibitors.[4]

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Substituted aniline (Amine 1)

  • Another substituted aniline (Amine 2)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or Isopropanol

  • Hydrochloric acid (4 N in dioxane or isopropanol)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of 2-chloro-4-(substituted-anilino)-5-fluoropyrimidine

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol, add the first substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted intermediate.

Step 2: Synthesis of the final 2,4-dianilino-5-fluoropyrimidine

  • To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., isopropanol), add the second substituted aniline (1.2 eq).

  • Add a catalytic amount of strong acid, such as 4 N HCl in dioxane or isopropanol.

  • Heat the reaction mixture to reflux (80-120 °C) for 12-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 2,4-dianilino-5-fluoropyrimidine derivative.

Protocol 2: General Kinase and Cell Proliferation Assays

Kinase Inhibition Assay (General Protocol):

  • Kinase activity can be measured using various platforms, such as ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific), following the manufacturer's instructions.

  • Briefly, the kinase, substrate, and ATP are incubated with varying concentrations of the synthesized inhibitor.

  • The kinase activity is determined by measuring the amount of ADP produced or by detecting the binding of a fluorescent tracer to the kinase.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay):

  • Seed cancer cell lines (e.g., HCT116, MCF-7, H3122) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitors for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

This compound and its halogenated analogs are invaluable starting materials for the construction of a diverse array of potent and selective kinase inhibitors. The synthetic accessibility and the ability to systematically modify the substituents at the 2, 4, and 5-positions provide a robust platform for structure-activity relationship (SAR) studies and lead optimization. The compounds derived from this scaffold have shown significant promise in targeting key kinases involved in cancer and other diseases. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors.

References

The Versatile Scaffold: 2,4,5-Trifluoropyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,4,5-Trifluoropyrimidine is a highly reactive and versatile building block that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties, stemming from the presence of three fluorine atoms, render the pyrimidine ring susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled introduction of various pharmacophoric groups at the 2, 4, and 5-positions, making it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitors for oncology.

Application Note 1: Synthesis of Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors. Several potent and selective inhibitors of key oncological targets, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), are based on this framework. This compound serves as an excellent starting material for the synthesis of these complex molecules.

The synthetic strategy generally involves a stepwise displacement of the fluorine atoms with different nucleophiles. The fluorine at the 4-position is typically the most labile, followed by the fluorine at the 2-position, and finally the fluorine at the 5-position. This differential reactivity allows for a programmed and regioselective synthesis. For instance, an initial reaction with a primary or secondary amine can selectively introduce a substituent at the C4-position. Subsequent reaction with another nucleophile can then functionalize the C2-position. The C5-substituent can be introduced either at the beginning, if starting from a pre-functionalized pyrimidine, or later in the synthetic sequence.

A notable application is in the development of CDK9 inhibitors.[1][2] CDK9 is a crucial regulator of transcriptional elongation, and its inhibition has emerged as a promising therapeutic strategy in various cancers.[2] Similarly, the 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed to develop potent and selective inhibitors of FGFRs, which are implicated in cell proliferation, differentiation, and migration in cancer.[3]

Experimental Workflow: Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors

G cluster_start Starting Material cluster_step1 Step 1: C4-Substitution cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: C2-Substitution cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: C5-Functionalization (Optional) cluster_final Final Product start This compound step1 Nucleophilic Aromatic Substitution (e.g., Amine 1, Base) start->step1 int1 2,5-Difluoro-4-(substituted)pyrimidine step1->int1 step2 Nucleophilic Aromatic Substitution (e.g., Amine 2, Acid catalyst) int1->step2 int2 5-Fluoro-2,4-di(substituted)pyrimidine step2->int2 step3 Cross-coupling Reaction (e.g., Suzuki, Sonogashira) int2->step3 final 2,4,5-Trisubstituted Pyrimidine (Kinase Inhibitor) step3->final

Caption: General workflow for the synthesis of 2,4,5-trisubstituted pyrimidine kinase inhibitors.

Protocol 1: General Procedure for Sequential Nucleophilic Substitution of this compound

This protocol provides a general methodology for the sequential substitution of fluorine atoms at the C4 and C2 positions of a trifluorinated pyrimidine ring with amine nucleophiles. This is a common route for the synthesis of 2,4-diamino-5-fluoropyrimidine derivatives.

Materials:

  • This compound (or a closely related analogue like 2,4-dichloro-5-fluoropyrimidine)

  • Amine nucleophile 1

  • Amine nucleophile 2

  • An appropriate solvent (e.g., ethanol, isopropanol, acetonitrile)

  • A suitable base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA))

  • An acid catalyst for the second substitution (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Monosubstitution at the C4-Position

  • Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Add the first amine nucleophile (1.0-1.2 eq.) and the base (1.5-2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,5-difluoro-4-aminopyrimidine intermediate.

Step 2: Disubstitution at the C2-Position

  • Dissolve the purified intermediate from Step 1 (1.0 eq.) in a suitable solvent.

  • Add the second amine nucleophile (1.0-1.5 eq.) and the acid catalyst (e.g., 0.1-0.2 eq. of p-TsOH·H₂O).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor for completion.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final 2,4-diamino-5-fluoropyrimidine derivative.

Data Summary: Biological Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives

The following table summarizes the in vitro biological activities of representative 2,4,5-trisubstituted pyrimidine derivatives as kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
6d CDK2/cyclin E1100A549 (Lung)0.44[4]
CDK9/cyclin T170HeLa (Cervical)0.32[4]
9g CDK2/cyclin E1110A549 (Lung)0.17[4]
CDK9/cyclin T150HeLa (Cervical)0.12[4]
30m CDK9-A2780 (Ovarian)-[2]
CDK1>100-fold selectiveCLL (Leukemia)-[2]
CDK2>100-fold selective[2]
12l FGFR1-3 (gatekeeper mutants)Potent inhibitionL6-FGFR1V561M/F-[3]
H1581 (NSCLC)-[3]

Signaling Pathway: Role of CDK9 in Transcriptional Regulation

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive elongation of transcription by RNA Polymerase II (RNAPII). It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII and negative elongation factors. Inhibition of CDK9 leads to a decrease in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins like Mcl-1, and ultimately inducing apoptosis in cancer cells.

G cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII_CTD RNA Polymerase II (C-terminal domain) PTEFb->RNAPII_CTD Phosphorylation Phospho_RNAPII Phosphorylated RNAPII Transcription_Elongation Transcriptional Elongation Phospho_RNAPII->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits Inhibitor 2,4,5-Trisubstituted Pyrimidine Inhibitor Inhibitor->PTEFb Inhibits

Caption: Simplified signaling pathway of CDK9 in transcriptional regulation and its inhibition.

This compound is a powerful and highly adaptable scaffold in medicinal chemistry. Its predictable reactivity allows for the efficient and regioselective synthesis of complex 2,4,5-trisubstituted pyrimidines. The successful application of this scaffold in the development of potent kinase inhibitors for cancer therapy highlights its significance and potential for future drug discovery efforts. The ability to fine-tune the substituents at three distinct positions provides medicinal chemists with a robust platform to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.

References

Application Notes and Protocols for Suzuki Coupling with 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2,4,5-trifluoropyrimidine with various arylboronic acids. The protocols are designed to enable the synthesis of mono-, di-, and tri-substituted pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Given the unique reactivity of polyfluorinated heterocyles, these notes also address the anticipated regioselectivity of the coupling reactions.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. When applied to polyfluorinated heterocyles such as this compound, it opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. The fluorine substituents on the pyrimidine ring significantly influence its electronic properties and can enhance the biological activity and metabolic stability of the resulting molecules.

However, the carbon-fluorine bond is the strongest carbon-halogen bond, making its activation in catalytic cycles challenging. The success of a Suzuki coupling involving C-F bond activation is highly dependent on the choice of catalyst, ligand, and reaction conditions. Furthermore, the presence of multiple fluorine atoms on the pyrimidine ring raises the question of regioselectivity. Based on studies of related polyhalogenated pyrimidines, the anticipated order of reactivity for the fluorine atoms in this compound towards Suzuki coupling is C4 > C2 > C5. This selectivity is attributed to the electronic and steric environment of each position. The C4 and C2 positions are activated by the adjacent nitrogen atoms, with the C4 position being generally more reactive. The C5 position is the least activated. This differential reactivity can be exploited to achieve selective mono-, di-, and even tri-arylation of the pyrimidine core.

Regioselectivity of Suzuki Coupling with this compound

The proposed regioselectivity of the Suzuki coupling reaction with this compound is illustrated below. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to selectively substitute the fluorine atoms in a stepwise manner.

G A This compound B 4-Aryl-2,5-difluoropyrimidine A->B 1. eq. ArB(OH)2 C4-selective C 2,4-Diaryl-5-fluoropyrimidine B->C 1. eq. Ar'B(OH)2 C2-selective D 2,4,5-Triarylpyrimidine C->D 1. eq. Ar''B(OH)2 C5-selective

This compound + ArB(OH)2 --[Pd catalyst, Base, Solvent]--> 4-Aryl-2,5-difluoropyrimidine

This compound + 2 eq. ArB(OH)2 --[Pd catalyst, Base, Solvent]--> 2,4-Diaryl-5-fluoropyrimidine

Caption: Workflow for the sequential synthesis of a tri-substituted pyrimidine.

Procedure:

  • Step 1: Synthesis of 4-Aryl-2,5-difluoropyrimidine: Follow Protocol 1 using one equivalent of the first arylboronic acid (ArB(OH)₂). Isolate and purify the product.

  • Step 2: Synthesis of 2-Aryl'-4-aryl-5-fluoropyrimidine: Use the product from Step 1 as the starting material. Follow a protocol similar to Protocol 2, using one equivalent of the second arylboronic acid (Ar'B(OH)₂). More forcing conditions (higher temperature, stronger base, or a more active catalyst) may be required to substitute the C2 position.

  • Step 3: Synthesis of 2-Aryl'-4-aryl-5-aryl''-pyrimidine: The C5-F bond is the least reactive. Its substitution will likely require more drastic conditions, such as microwave heating and a highly active catalyst system (e.g., a palladium catalyst with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine). Use the product from Step 2 and the third arylboronic acid (Ar''B(OH)₂).

General Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R-Pd(II)-X\nLn R-Pd(II)-X Ln Oxidative\nAddition->R-Pd(II)-X\nLn Transmetalation Transmetalation R-Pd(II)-X\nLn->Transmetalation R'B(OH)2 Base R-Pd(II)-R'\nLn R-Pd(II)-R' Ln Transmetalation->R-Pd(II)-R'\nLn Reductive\nElimination Reductive Elimination R-Pd(II)-R'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and desired outcomes. All experiments should be conducted by trained professionals in a controlled laboratory environment, following all necessary safety precautions.

Application Notes: 2,4,5-Trifluoropyrimidine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trifluoropyrimidine is a highly reactive heterocyclic compound that holds significant promise as a versatile starting material for the synthesis of novel agrochemicals. Its three fluorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution, allowing for the strategic introduction of various functional groups to create a diverse range of biologically active molecules. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structural analogs and related fluorinated pyrimidines are key components in a variety of patented and researched fungicides, herbicides, and insecticides. These application notes provide a comprehensive overview of the potential of this compound in agrochemical synthesis, including detailed synthetic strategies and protocols for creating novel active ingredients.

The pyrimidine core is a well-established scaffold in agrochemical design, known for its presence in compounds with a wide spectrum of biological activities. The introduction of fluorine atoms can enhance the efficacy, metabolic stability, and bioavailability of these molecules. This document serves as a guide for researchers and scientists in the agrochemical industry to explore the synthetic utility of this compound for the development of next-generation crop protection agents.

Application in Fungicide Synthesis

Fluorinated pyrimidine derivatives have shown significant potential as fungicidal agents. By leveraging the reactivity of this compound, novel fungicides can be developed. The general strategy involves the selective substitution of the fluorine atoms at the 2- and 4-positions with various nucleophiles, such as amines, thiols, and alcohols, to introduce desired pharmacophores.

Table 1: Representative Fungicidal Activity of Pyrimidine Derivatives
Compound ClassTarget PathogenActivity (EC50 in µg/mL)Reference Compound
Pyrimidinyl-amidesBotrytis cinerea0.8 - 5.2Tebuconazole
Pyrimidinyl-ethersSclerotinia sclerotiorum1.5 - 7.8Azoxystrobin
Pyrimidinyl-aminesPyricularia oryzae2.1 - 10.5Ningnanmycin
Experimental Protocol: Synthesis of a Novel 4-Anilino-2-alkoxy-5-fluoropyrimidine Fungicide Candidate

This protocol describes a two-step synthesis of a potential fungicidal compound starting from this compound.

Step 1: Synthesis of 2-Alkoxy-4,5-difluoropyrimidine

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium methoxide (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to obtain 2-methoxy-4,5-difluoropyrimidine.

Step 2: Synthesis of 4-(substituted-anilino)-2-methoxy-5-fluoropyrimidine

  • To a solution of 2-methoxy-4,5-difluoropyrimidine (1.0 eq) in dimethylformamide (DMF), add a substituted aniline (e.g., 4-chloroaniline) (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final product.

G A This compound B Sodium Methoxide (Nucleophilic Substitution at C2) A->B Step 1 C 2-Methoxy-4,5-difluoropyrimidine B->C D Substituted Aniline (Nucleophilic Substitution at C4) C->D Step 2 E 4-(Substituted-anilino)-2-methoxy-5-fluoropyrimidine (Fungicide Candidate) D->E

Synthetic pathway for a potential fungicide.

Application in Herbicide Synthesis

Pyrimidine derivatives are also prominent in herbicide discovery, often targeting essential plant enzymes. The synthetic versatility of this compound can be exploited to create novel herbicidal compounds.

Table 2: Representative Herbicidal Activity of Pyrimidine Analogs
Compound ClassTarget WeedActivityReference Compound
PyrimidinyloxyphenoxypropionatesAvena fatua>90% inhibition at 100 g/haQuizalofop-p-ethyl
Sulfonylurea pyrimidinesAbutilon theophrasti>85% inhibition at 75 g/haNicosulfuron
Experimental Protocol: Synthesis of a Novel 4-Aryloxy-2-amino-5-fluoropyrimidine Herbicide Candidate

This protocol outlines the synthesis of a potential herbicide via sequential nucleophilic substitution.

Step 1: Synthesis of 4-Aryloxy-2,5-difluoropyrimidine

  • To a solution of a substituted phenol (e.g., 4-chlorophenol) (1.1 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain 4-(4-chlorophenoxy)-2,5-difluoropyrimidine.

Step 2: Synthesis of 4-(4-Chlorophenoxy)-2-amino-5-fluoropyrimidine

  • In a sealed tube, dissolve 4-(4-chlorophenoxy)-2,5-difluoropyrimidine (1.0 eq) in a 7N solution of ammonia in methanol.

  • Heat the mixture to 70 °C for 24 hours.

  • Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

G A This compound B Substituted Phenol, NaH (Nucleophilic Substitution at C4) A->B Step 1 C 4-Aryloxy-2,5-difluoropyrimidine B->C D Ammonia in Methanol (Nucleophilic Substitution at C2) C->D Step 2 E 4-Aryloxy-2-amino-5-fluoropyrimidine (Herbicide Candidate) D->E

Synthetic pathway for a potential herbicide.

Application in Insecticide Synthesis

The development of novel insecticides is crucial for managing insect pests and preventing crop damage. Fluorinated pyrimidines can serve as a scaffold for new insecticidal compounds.

Table 3: Representative Insecticidal Activity of Pyrimidine-based Compounds
Compound ClassTarget PestActivity (LC50 in µg/mL)Reference Compound
Pyrimidinyl-ureasAedes aegypti larvae1.5 - 8.0Diflubenzuron
Pyrimidinyl-aminesMyzus persicae3.2 - 12.5Pymetrozine
Experimental Protocol: Synthesis of a Novel 2,4-Diamino-5-fluoropyrimidine Insecticide Candidate

This protocol details a one-pot synthesis of a disubstituted aminopyrimidine with potential insecticidal properties.

  • To a solution of this compound (1.0 eq) in ethanol in a pressure vessel, add a primary or secondary amine (e.g., cyclopropylamine) (2.5 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the desired 2,4-bis(cyclopropylamino)-5-fluoropyrimidine.

G A This compound B Excess Amine (e.g., Cyclopropylamine) (Sequential Nucleophilic Substitution at C2 and C4) A->B One-pot reaction C 2,4-Diamino-5-fluoropyrimidine (Insecticide Candidate) B->C

Synthetic pathway for a potential insecticide.

This compound represents a valuable and highly reactive starting material for the synthesis of a wide array of potential agrochemicals. The protocols and data presented herein demonstrate the feasibility of utilizing this building block to create novel fungicides, herbicides, and insecticides. The ability to selectively functionalize the pyrimidine ring through nucleophilic substitution offers a powerful tool for the development of new crop protection agents with improved efficacy and desirable physicochemical properties. Further research into the biological activity of derivatives of this compound is warranted to fully explore its potential in the agrochemical industry.

Application Notes and Protocols for Creating 2,4,5-Trisubstituted Pyrimidines for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents and biologically essential molecules like the nucleobases of DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives ideal candidates for designing molecules that can interact with a multitude of biological targets.[1][3] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4]

This document provides detailed protocols for the synthesis of 2,4,5-trisubstituted pyrimidines, a less explored but highly promising regioisomeric class, and outlines standard procedures for their subsequent biological screening.[5] The methodologies and data presented are intended to guide researchers in the design, synthesis, and evaluation of novel pyrimidine-based compounds for drug discovery programs.

Synthetic Protocols

The synthesis of 2,4,5-trisubstituted pyrimidines can be approached through various strategies. Below are two distinct, detailed protocols for obtaining these target molecules.

Protocol 1: Metal-Free, Regioselective Synthesis from Chalcones

This protocol describes a modern, environmentally benign approach that avoids the use of heavy metals. It involves the formation of a key intermediate, a geminal ditosyloxy ketone, from a chalcone, followed by cyclization with guanidine hydrochloride.[5][6]

Step 1: Preparation of Geminal Ditosyloxy Ketones from Chalcones

  • Dissolve the starting chalcone (1.0 mmol) in an appropriate solvent like acetonitrile.

  • Add Hydroxytosyloxyiodobenzene (HTIB), also known as Koser's reagent, (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product (the geminal ditosyloxy ketone) by column chromatography.

Step 2: Cyclization to form 2,4,5-Trisubstituted Pyrimidine

  • To a solution of the purified geminal ditosyloxy ketone (1.0 mmol) in a solvent such as DMF, add guanidine hydrochloride (1.0 mmol).[6]

  • Add a base, such as potassium carbonate (K₂CO₃) (1.0 mmol), to the mixture.[6]

  • Heat the reaction mixture (e.g., at 80-100 °C) and stir for the time determined by TLC monitoring (typically a few hours).[5]

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the final 2,4,5-trisubstituted pyrimidine product by column chromatography or recrystallization.[5]

G cluster_synthesis Synthetic Workflow: Metal-Free Approach start Chalcone inter Geminal Ditosyloxy Ketone Intermediate start->inter  + HTIB (Koser's Reagent) product 2,4,5-Trisubstituted Pyrimidine inter->product  Cyclization reagents Guanidine Hydrochloride + Base reagents->product

Caption: General workflow for the metal-free synthesis of 2,4,5-trisubstituted pyrimidines.

Protocol 2: Synthesis via Nucleophilic Substitution of Dichloropyrimidines

This protocol utilizes a commercially available starting material, 2,4-dichloropyrimidine, and proceeds through sequential nucleophilic substitution reactions to build the desired trisubstituted product. This method was effectively used to produce potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7]

Step 1: First Nucleophilic Substitution (C4 Position)

  • Dissolve 2,4-dichloropyrimidine (1.0 mmol) in a suitable solvent (e.g., DMF).

  • Add the first nucleophile, for example, 4-hydroxy-3,5-dimethylbenzonitrile (1.0 mmol), and a base like potassium carbonate.

  • Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

  • Isolate the intermediate product (2-chloro-4-substituted pyrimidine) through extraction and purification.

Step 2: Second Nucleophilic Substitution (C2 Position)

  • Dissolve the 2-chloro-4-substituted pyrimidine intermediate (1.0 mmol) in a high-boiling point solvent.

  • Add the second nucleophile, such as tert-butyl 4-aminopiperidine-1-carboxylate (1.1 mmol).

  • Heat the mixture to a high temperature (e.g., 120 °C) to facilitate the substitution at the C2 position.[7]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and purify the resulting 2,4-disubstituted pyrimidine product.

Step 3: Substitution at C5 Position

  • Dissolve the 2,4-disubstituted pyrimidine (1.0 mmol) in a solvent like acetic acid.

  • Introduce an electrophile to functionalize the C5 position. For iodination, N-Iodosuccinimide (NIS) can be used.[7]

  • Stir the reaction at room temperature.

  • Work up the reaction and purify the final 2,4,5-trisubstituted pyrimidine product.

Biological Screening Protocols

Once synthesized and purified, the novel pyrimidine derivatives must be evaluated for biological activity. The following are generalized protocols for common initial screening assays.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity. It is widely used to screen compounds for anticancer activity.[7][8]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][8]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 4: Kinase Inhibition Assay

Many pyrimidine derivatives function as kinase inhibitors.[1][8][9] In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Setup: In a 96-well plate, combine the kinase enzyme (e.g., EGFR, CDK4), its specific substrate peptide, and ATP in a kinase reaction buffer.[9]

  • Inhibitor Addition: Add the synthesized pyrimidine compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Staurosporine).[8]

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a defined period (e.g., 60 minutes). The kinase will transfer a phosphate group from ATP to its substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Quantify the kinase activity in the presence of the inhibitor relative to the control. Calculate the IC₅₀ value, representing the concentration of the compound needed to inhibit 50% of the kinase activity.

G cluster_screening Biological Screening Workflow synthesis Synthesized 2,4,5-Trisubstituted Pyrimidine primary_screen Primary Screening (e.g., Cytotoxicity - MTT Assay) synthesis->primary_screen secondary_screen Secondary / Mechanistic Assay (e.g., Kinase Inhibition) primary_screen->secondary_screen Active Compounds data_analysis Data Analysis (IC50 / EC50 Determination) secondary_screen->data_analysis hit_id Hit Identification & Lead Optimization data_analysis->hit_id

Caption: A typical workflow for the biological screening of newly synthesized compounds.

Data Presentation: Biological Activity of Substituted Pyrimidines

The following tables summarize quantitative data for various pyrimidine derivatives from published research, showcasing their potential in different therapeutic areas.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound Class Target Cell Line IC₅₀ (µM) Reference
Indazol-Pyrimidine (4f) MCF-7 (Breast) 1.629 [1]
Indazol-Pyrimidine (4i) MCF-7 (Breast) 1.841 [1]
Pyrazol-1-yl pyridopyrimidine (5) HepG-2 (Liver) 5.91 [9]
Pyrazol-1-yl pyridopyrimidine (5) MCF-7 (Breast) 7.69 [9]
Pyrazol-1-yl pyridopyrimidine (5) HeLa (Cervical) 9.27 [9]

| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung) | Strong Cytotoxicity |[10][11] |

Table 2: In Vitro Antiviral Activity against HIV-1

Compound Scaffold Virus Strain EC₅₀ (nM) Reference
2,4,5-Trisubstituted Pyrimidine (14a) HIV-1 IIIB (Wild-Type) 2.80 [7]

| 2,4,5-Trisubstituted Pyrimidine (Various) | HIV-1 IIIB (Wild-Type) | 2.51 - 5.93 |[7] |

Table 3: In Vitro Kinase Inhibition Activity

Compound Target Kinase IC₅₀ (nM) Reference
Pyrido[2,3-d]pyrimidine (4) PIM-1 11.4 [8]
Pyrido[2,3-d]pyrimidine (10) PIM-1 17.2 [8]
Pyrazol-1-yl pyridopyrimidine (5) EGFR Good Inhibition [9]

| Pyrazol-1-yl pyridopyrimidine (5) | CDK4/cyclin D1 | Good Inhibition |[9] |

Signaling Pathway Involvement

Pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[12] The Epidermal Growth Factor Receptor (EGFR) pathway is a key example.

G cluster_pathway Simplified EGFR Signaling Pathway ligand Growth Factor (e.g., EGF) receptor EGFR Receptor ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer Binding cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) dimer->cascade response Cell Proliferation, Survival, Growth cascade->response inhibitor Pyrimidine Kinase Inhibitor inhibitor->dimer Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.

References

Application Notes and Protocols for Reactions Involving 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental procedures for key reactions involving 2,4,5-trifluoropyrimidine, a versatile building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The protocols detailed herein focus on common and synthetically useful transformations, including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a highly reactive heterocyclic compound, with the fluorine atoms at the 2, 4, and 5 positions being susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituents activates the molecule for nucleophilic attack, making it an excellent substrate for the construction of complex, substituted pyrimidine scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors used in oncology.

Key Reactions and Methodologies

The regioselectivity of nucleophilic substitution on the this compound ring is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and then the C5 position. This differential reactivity allows for the sequential and controlled introduction of various functional groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of substituents. The reaction proceeds via a Meisenheimer intermediate, and the rate is enhanced by the electron-deficient nature of the pyrimidine ring.

General Workflow for Sequential SNAr Reactions:

SNAr_Workflow start This compound step1 First Nucleophilic Substitution (Nu1-H) start->step1 product1 4-Substituted-2,5-difluoropyrimidine step1->product1 step2 Second Nucleophilic Substitution (Nu2-H) product1->step2 product2 2,4-Disubstituted-5-fluoropyrimidine step2->product2

Caption: General workflow for sequential SNAr on this compound.

Experimental Protocol: Regioselective Amination of this compound

This protocol describes the regioselective substitution of the fluorine atom at the C4 position with an amine, followed by substitution at the C2 position.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Solvent (e.g., Acetonitrile, THF, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • First Substitution (C4-Position):

    • To a solution of this compound (1.0 eq) in the chosen solvent under an inert atmosphere, add the first amine (1.0-1.2 eq) and DIPEA (1.5 eq).

    • Stir the reaction mixture at room temperature or heat as required (see table below for specific conditions).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, the reaction mixture can be worked up by quenching with water, extracting with an organic solvent, drying, and concentrating under reduced pressure. The crude product can be purified by column chromatography.

  • Second Substitution (C2-Position):

    • Dissolve the purified 4-substituted-2,5-difluoropyrimidine (1.0 eq) in a suitable solvent.

    • Add the second amine (1.0-1.5 eq) and a base (e.g., DIPEA, K₂CO₃).

    • Heat the reaction mixture to the required temperature and monitor its progress.

    • Work-up and purify as described in the first step to obtain the 2,4-disubstituted-5-fluoropyrimidine.

Quantitative Data for SNAr Reactions:

The following table summarizes typical reaction conditions for the sequential amination of halogenated pyrimidines, which can be adapted for this compound.

Starting MaterialNucleophile (Nu1)BaseSolventTemp. (°C)Time (h)Product (Yield %)Reference
2,4,6-Trichloropyrimidinebis(4-methoxybenzyl)amineEt₃NBuOH75-C4-substituted[1]
2,4,5-TrichloropyrimidinePyrrolidineKOHH₂O/HPMCRT0.334-(Pyrrolidin-1-yl)[2]
5-Chloro-2,4,6-trifluoropyrimidineAmmoniaDIPEAMeCN0-4-Amino (9:1 ratio)[3]
5-Chloro-2,4,6-trifluoropyrimidineEthylamineDIPEAMeCN0-4-Ethylamino (8:1 ratio)[3]
2,4-DichloropyrimidineOxazolidin-2-oneNa₂SO₃/TBAB---4-substituted[4]
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and it can be effectively applied to this compound to introduce aryl or heteroaryl substituents. The reaction typically shows good regioselectivity, with the C4 position being the most reactive.

Experimental Protocol: Suzuki-Miyaura Coupling at the C4-Position

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions:

The following table provides representative conditions for Suzuki-Miyaura reactions on related halopyrimidines.

Pyrimidine SubstrateBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (MW)0.2595[5]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (MW)0.2592[5]
2-ChloropyrimidineVarious arylboronic acidsPd(dppf)Cl₂Na₃PO₄Dioxane65-100-5-89[6][7][8]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The pyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor Precursor

The following workflow illustrates the synthesis of a key intermediate for a FAK inhibitor, starting from a dihalopyrimidine. This can be adapted from this compound.

FAK_Inhibitor_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Substitution 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Suzuki Reaction Suzuki Reaction 2,4-Dichloro-5-fluoropyrimidine->Suzuki Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Reaction 4-Aryl-2-chloro-5-fluoropyrimidine 4-Aryl-2-chloro-5-fluoropyrimidine Suzuki Reaction->4-Aryl-2-chloro-5-fluoropyrimidine SNAr Reaction SNAr Reaction 4-Aryl-2-chloro-5-fluoropyrimidine->SNAr Reaction Amine Nucleophile Amine Nucleophile Amine Nucleophile->SNAr Reaction FAK Inhibitor Precursor FAK Inhibitor Precursor SNAr Reaction->FAK Inhibitor Precursor

Caption: Synthetic workflow for a FAK inhibitor precursor.

Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

1. Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is implicated in various cancers. Pyrimidine-based inhibitors can block the ATP-binding site of FAK, thereby inhibiting its downstream signaling.

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src recruits Grb2/SOS Grb2/SOS FAK->Grb2/SOS activates PI3K PI3K FAK->PI3K activates Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Src->FAK phosphorylates Ras Ras Grb2/SOS->Ras RAF-MEK-ERK RAF-MEK-ERK Pathway Ras->RAF-MEK-ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival RAF-MEK-ERK->Cell_Survival Pyrimidine_Inhibitor Pyrimidine-based FAK Inhibitor Pyrimidine_Inhibitor->FAK inhibits

Caption: FAK signaling pathway and its inhibition.

2. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation and survival. Mutations leading to EGFR overactivation are common in various cancers. Pyrimidine-based inhibitors are a major class of drugs targeting EGFR.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2/SOS Grb2/SOS Dimerization->Grb2/SOS recruits PI3K PI3K Dimerization->PI3K recruits Ras Ras Grb2/SOS->Ras RAF-MEK-ERK RAF-MEK-ERK Pathway Ras->RAF-MEK-ERK Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression RAF-MEK-ERK->Cell_Cycle Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted pyrimidines. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and other areas of chemical science. Careful control of reaction conditions allows for the regioselective functionalization of the pyrimidine core, enabling the efficient construction of complex molecular architectures.

References

Application Notes and Protocols: 2,4,5-Trifluoropyrimidine as a Precursor for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4,5-trifluoropyrimidine as a starting material for the synthesis of antiviral agents. While this compound is a novel compound primarily documented as a precursor to the anticancer agent 5-fluorouracil (5-FU), this document outlines the subsequent conversion of 5-FU and its derivatives into potent antiviral nucleoside analogs. Detailed experimental protocols, quantitative antiviral activity data, and mechanistic pathways are presented to facilitate further research and development in this area.

Introduction

Fluorinated pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of 5-fluorouracil (5-FU), a widely used antimetabolite in cancer chemotherapy. Beyond its application in oncology, 5-FU and its analogs have demonstrated significant antiviral properties. This document explores the synthetic pathway from this compound to antiviral agents, focusing on two prominent examples: Floxuridine and Emtricitabine (derived from the closely related 5-fluorocytosine).

Synthetic Pathways

The overall synthetic strategy involves the initial conversion of a trihalogenated pyrimidine to this compound, followed by hydrolysis to 5-fluorouracil. 5-FU can then be further modified to yield antiviral nucleoside analogs like Floxuridine. A parallel pathway starting from 5-fluorocytosine is presented for the synthesis of Emtricitabine to showcase the versatility of fluorinated pyrimidines in antiviral drug discovery.

G cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_antiviral Antiviral Agent Synthesis 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine This compound This compound 2,4,5-Trichloropyrimidine->this compound Metal Fluoride 5-Fluorouracil 5-Fluorouracil This compound->5-Fluorouracil Hydrolysis Floxuridine Floxuridine 5-Fluorouracil->Floxuridine Glycosylation 5-Fluorocytosine 5-Fluorocytosine Emtricitabine Emtricitabine 5-Fluorocytosine->Emtricitabine Multi-step Synthesis

Caption: Synthetic workflow from this compound to antiviral agents.

Experimental Protocols

Synthesis of this compound from 2,4,5-Trichloropyrimidine

This protocol is based on the fluorination of a trihalogenated pyrimidine.

Materials:

  • 2,4,5-Trichloropyrimidine

  • Anhydrous potassium fluoride (KF)

  • High-boiling point aprotic solvent (e.g., Sulfolane)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • In a dry reaction vessel, suspend anhydrous potassium fluoride in the aprotic solvent.

  • Add 2,4,5-trichloropyrimidine to the suspension.

  • Heat the reaction mixture to a temperature range of 250-450°C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The product, this compound, can be purified by fractional distillation under reduced pressure.

Synthesis of 5-Fluorouracil (5-FU) from this compound[1]

This protocol describes the hydrolysis of this compound to 5-fluorouracil.

Materials:

  • This compound

  • Water

  • Basic hydrolysis catalyst (e.g., Sodium hydroxide or Potassium hydroxide)

  • Inert water-stable cosolvent (e.g., Tetrahydrofuran (THF), Dioxane) (optional)

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Dissolve this compound in an inert cosolvent (optional, to increase solubility).

  • Add an aqueous solution of the basic catalyst (at least two molar equivalents).

  • Maintain the reaction temperature between 2°C and 100°C.

  • Stir the mixture until the reaction is complete, as monitored by TLC or HPLC.

  • Neutralize the reaction mixture with a suitable acid.

  • The precipitated 5-fluorouracil is collected by filtration, washed with cold water, and dried.

Synthesis of Floxuridine from 5-Fluorouracil

This protocol outlines the glycosylation of 5-FU to form the nucleoside analog Floxuridine.[1][2]

Materials:

  • 5-Fluorouracil

  • 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride

  • Silylating agent (e.g., Hexamethyldisilazane - HMDS)

  • Catalyst (e.g., Ammonium sulfate)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

Procedure:

  • Silylation of 5-Fluorouracil: Reflux a mixture of 5-fluorouracil, a catalytic amount of ammonium sulfate, and an excess of HMDS until a clear solution is obtained. Remove the excess HMDS by distillation.

  • Glycosylation: Dissolve the silylated 5-fluorouracil in anhydrous acetonitrile. Add 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride and stir the mixture at room temperature.

  • Deprotection: After the glycosylation is complete, evaporate the solvent. Dissolve the residue in methanol and add a solution of sodium methoxide in methanol. Stir the mixture at room temperature.

  • Purification: Neutralize the reaction mixture with an acidic resin. Filter the resin and concentrate the filtrate. Purify the crude product by silica gel column chromatography to obtain Floxuridine.

Synthesis of Emtricitabine from 5-Fluorocytosine

This multi-step synthesis involves the coupling of a protected oxathiolane moiety with 5-fluorocytosine.

Materials:

  • 5-Fluorocytosine

  • (2R,5S)-5-acetoxy-2-(butyryloxymethyl)-1,3-oxathiolane

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous solvent (e.g., Dichloroethane)

  • Ammonia in methanol

Procedure:

  • Silylation of 5-Fluorocytosine: In a dry reaction flask, suspend 5-fluorocytosine in anhydrous dichloroethane. Add BSA and a catalytic amount of TMSOTf. Heat the mixture to reflux until a clear solution is formed, then cool to room temperature.

  • Coupling Reaction: To the solution of silylated 5-fluorocytosine, add a solution of (2R,5S)-5-acetoxy-2-(butyryloxymethyl)-1,3-oxathiolane in dichloroethane. Add TMSOTf dropwise at 0°C and then allow the reaction to warm to room temperature and stir until completion.

  • Deprotection and Purification: Quench the reaction with an aqueous bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the residue in methanolic ammonia and stir at room temperature to remove the protecting groups. Purify the crude product by crystallization or column chromatography to yield Emtricitabine.

Quantitative Antiviral Activity

The antiviral efficacy of Floxuridine and Emtricitabine has been evaluated against a range of viruses. The following tables summarize the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values.

Table 1: Antiviral Activity of Floxuridine

VirusCell LineEC₅₀ / IC₅₀ (µM)Reference
Dengue Virus (DENV)HEK293IC₅₀: 0.06[3]
Dengue Virus (DENV)Huh7IC₅₀: ~0.1[3]
Dengue Virus (DENV)VeroIC₅₀: ~0.1[3]
West Nile Virus (WNV)Not specifiedInhibitory[3]
Herpes Simplex Virus (HSV)Not specifiedActive[4]
Cytomegalovirus (CMV)Not specifiedActive[4]

Table 2: Antiviral Activity of Emtricitabine

VirusCell LineEC₅₀ / IC₅₀ (µM)Reference
HIV-1 (Clade A, C, D, E, F, G)Not specifiedIC₅₀: 0.007 - 0.075[5]
HIV-2Not specifiedIC₅₀: 0.007 - 1.5[5]
Hepatitis B Virus (HBV)Not specifiedActive[6]

Mechanism of Action

Floxuridine

Floxuridine is a nucleoside analog that, once intracellularly phosphorylated to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), primarily targets thymidylate synthase. This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, thereby interfering with viral DNA replication.

G Floxuridine Floxuridine FdUMP FdUMP Floxuridine->FdUMP Cellular Kinases Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits Viral DNA Synthesis Viral DNA Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->Viral DNA Synthesis Precursor G Emtricitabine Emtricitabine Emtricitabine-TP Emtricitabine-TP Emtricitabine->Emtricitabine-TP Cellular Kinases Reverse Transcriptase Reverse Transcriptase Emtricitabine-TP->Reverse Transcriptase Incorporation Viral RNA Viral RNA Viral RNA->Reverse Transcriptase Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Chain Termination

References

Fluorinated Pyrimidine Derivatives: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Fluorinated pyrimidine derivatives have established themselves as a critical class of therapeutic agents, particularly in the realms of oncology and virology. The strategic incorporation of fluorine atoms into the pyrimidine scaffold profoundly alters the molecule's electronic properties, metabolic stability, and biological activity, leading to the development of potent drugs. This document provides detailed application notes on the prominent fluorinated pyrimidine derivatives, 5-Fluorouracil (5-FU) and TAS-102 (Lonsurf), and protocols for their synthesis and evaluation.

I. Application Notes

Anticancer Agents: 5-Fluorouracil (5-FU) and TAS-102 (Lonsurf)

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers, decades after its introduction.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby halting the production of thymidylate and leading to "thymineless death" in rapidly dividing cancer cells.[2] Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction and apoptosis.[3]

TAS-102 (Lonsurf) is a combination oral drug composed of trifluridine (FTD) and tipiracil hydrochloride (TPI).[4] It has demonstrated efficacy in patients with metastatic colorectal cancer who are refractory to standard therapies.[5] FTD is a thymidine analog that, after phosphorylation, is incorporated into DNA, leading to DNA dysfunction and tumor cell death.[6] TPI is a potent inhibitor of thymidine phosphorylase, the enzyme responsible for the rapid degradation of FTD.[6] By preventing this degradation, TPI significantly increases the bioavailability of FTD.[6]

Signaling Pathway of 5-Fluorouracil (5-FU)

5-FU_Metabolism_and_Action Metabolism and Mechanism of Action of 5-Fluorouracil (5-FU) cluster_activation Metabolic Activation cluster_action Cytotoxic Action 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_synthesis RNA Synthesis & Function FUTP->RNA_synthesis Incorporation & Dysfunction TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_synthesis DNA Synthesis FdUTP->DNA_synthesis Incorporation TS->DNA_synthesis DNA_damage DNA Damage DNA_synthesis->DNA_damage Apoptosis Apoptosis RNA_synthesis->Apoptosis DNA_damage->Apoptosis

Caption: Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil.

Signaling Pathway of TAS-102 (Lonsurf)

TAS-102_Mechanism_of_Action Mechanism of Action of TAS-102 (Trifluridine/Tipiracil) cluster_drug Drug Components cluster_metabolism Metabolism and Action TAS102 TAS-102 (Oral Administration) FTD Trifluridine (FTD) TAS102->FTD TPI Tipiracil (TPI) TAS102->TPI FTD_inactive Inactive Metabolites FTD->FTD_inactive Degradation FTD_MP FTD-monophosphate FTD->FTD_MP TP Thymidine Phosphorylase (TP) TPI->TP Inhibition FTD_DP FTD-diphosphate FTD_MP->FTD_DP FTD_TP FTD-triphosphate FTD_DP->FTD_TP DNA DNA FTD_TP->DNA Incorporation DNA_dysfunction DNA Dysfunction DNA->DNA_dysfunction Apoptosis Apoptosis DNA_dysfunction->Apoptosis

Caption: Mechanism of action of the combination drug TAS-102.

Antiviral Agents

Fluorinated pyrimidine nucleosides also exhibit significant antiviral activity. A notable example is Clevudine , which has shown potent inhibitory effects against the Hepatitis B Virus (HBV).[7] Clevudine is a nucleoside analog that, once phosphorylated to its triphosphate form within the cell, inhibits HBV polymerase, a key enzyme in viral replication.[2]

Kinase Inhibitors

More recently, fluorinated pyrimidine derivatives have been explored as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Certain pyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases, which play essential roles in mitosis.[8][9] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

II. Quantitative Data

The following tables summarize key quantitative data for prominent fluorinated pyrimidine derivatives.

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU)

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HT-29Colorectal3.79Not Specified
Caco-2Colorectal86.8548

Data sourced from multiple studies and may vary based on experimental conditions.[10][11]

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) in Humans

ParameterValueConditions
Half-life (t½)~8-20 minutesIV administration
Clearance (CL)25.43 ± 2.3 L/h/m²370 mg/m² IV bolus
Peak Plasma Concentration (Cmax)48.41 ± 7.69 µg/mL370 mg/m² IV bolus

Pharmacokinetic parameters can vary significantly based on the dose, administration route, and individual patient metabolism.[2][12]

Table 3: Clinical Efficacy of TAS-102 (Lonsurf) in Metastatic Colorectal Cancer (RECOURSE Trial)

EndpointTAS-102 (n=534)Placebo (n=266)Hazard Ratio (95% CI)p-value
Median Overall Survival7.1 months5.3 months0.68 (0.58-0.81)<0.001
Median Progression-Free Survival2.0 months1.7 months0.48 (0.41-0.57)<0.001

Data from the Phase III RECOURSE clinical trial in patients with refractory metastatic colorectal cancer.[5][13]

Table 4: Antiviral Activity of Clevudine

VirusCell LineEC50 (µM)
Hepatitis B Virus (HBV)HepG2.2.150.1

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.[3]

Table 5: In Vitro Activity of Pyrimidine-Based Aurora Kinase Inhibitors

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)
PF-0381473550.8
R76344.8
SNS-314931
Compound 12a309293
Compound 38j7.125.7
Compound 41l9.32.8

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9][14]

III. Experimental Protocols

Synthesis of 5-Fluorouracil (Illustrative Protocol)

This protocol provides a general method for the synthesis of 5-Fluorouracil.

Workflow for the Synthesis of 5-Fluorouracil

5-FU_Synthesis_Workflow General Workflow for 5-Fluorouracil Synthesis start Start step1 Dissolve Uracil in a suitable solvent (e.g., acetic acid) start->step1 step2 Introduce Fluorine gas diluted with an inert gas (e.g., Nitrogen) into the reaction mixture step1->step2 step3 Monitor reaction completion (e.g., by TLC) step2->step3 step4 Concentrate the reaction mixture in vacuum step3->step4 step5 Wash the residue with an organic solvent (e.g., ether) step4->step5 step6 Crystallize the product from water with activated charcoal step5->step6 step7 Dry the final product under vacuum step6->step7 end_node 5-Fluorouracil step7->end_node

Caption: A generalized workflow for the synthesis of 5-Fluorouracil.

Materials:

  • Uracil

  • Acetic acid (or another suitable diluent like hydrogen fluoride)

  • Fluorine gas

  • Inert gas (e.g., Nitrogen)

  • Ether

  • Activated charcoal

  • Standard laboratory glassware and equipment

Procedure:

  • Mix uracil with the chosen diluent (e.g., acetic acid) in a reaction vessel.

  • Introduce a mixture of fluorine and an inert gas into the reaction mixture. The reaction temperature will depend on the diluent used.

  • Monitor the reaction's progress until the starting material (uracil) is consumed, which can be tracked using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture by evaporation under vacuum.

  • Wash the resulting residue multiple times with ether.

  • Recrystallize the crude product from water in the presence of activated charcoal to purify it.

  • Dry the purified 5-fluorouracil crystals under vacuum.[14]

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of fluorinated pyrimidine derivatives on cancer cell lines.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay start Start step1 Seed cells in a 96-well plate and incubate start->step1 step2 Treat cells with a range of concentrations of the test compound step1->step2 step3 Incubate for a defined period (e.g., 48-72 hours) step2->step3 step4 Add MTT reagent to each well and incubate step3->step4 step5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals step4->step5 step6 Measure absorbance at 570 nm using a microplate reader step5->step6 step7 Calculate cell viability and determine the IC50 value step6->step7 end_node End step7->end_node

Caption: A step-by-step workflow for performing an MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Fluorinated pyrimidine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorinated pyrimidine derivative in the culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15][16]

Thymidylate Synthase (TS) Inhibition Assay

This protocol outlines a method to measure the inhibition of thymidylate synthase by FdUMP, the active metabolite of 5-FU.

Materials:

  • Cell extracts containing thymidylate synthase

  • [6-³H]FdUMP (radiolabeled FdUMP)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • 2'-deoxyuridine-5'-monophosphate (dUMP, substrate)

  • Charcoal suspension

  • Scintillation counter

Procedure:

  • To determine the total TS concentration, first dissociate any pre-existing FdUMP-TS complexes in the cell extract by incubating with dUMP.

  • Remove the dUMP using a charcoal adsorption step.

  • Titrate the enzyme with a saturating concentration of [6-³H]FdUMP and 5,10-methylenetetrahydrofolate to form a stable ternary complex.

  • To measure the amount of free (uninhibited) TS, perform the same titration without the initial dUMP dissociation step.

  • The concentration of FdUMP-bound TS can then be calculated by subtracting the free TS value from the total TS value.

  • Quantify the amount of radiolabeled complex formed using a scintillation counter to determine the enzyme activity.[17][18][19]

HBV Antiviral Activity Assay

This protocol describes a method to evaluate the antiviral activity of compounds like Clevudine against Hepatitis B Virus.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., Clevudine)

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR) to measure HBV DNA

  • Reagents for ELISA to measure HBsAg and HBeAg

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates and allow them to grow for 24 hours.

  • Treat the cells with a range of concentrations of the test compound. Include an untreated virus control.

  • Incubate the plates for 6 days, replacing the medium with fresh compound dilutions every 2 days.

  • On day 6, collect the cell culture supernatants.

  • Quantify the amount of extracellular HBV DNA in the supernatants using qPCR.

  • Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatants using ELISA.

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control to determine the EC50 value.[1][10][20][21]

Aurora Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for measuring the inhibitory activity of compounds against Aurora kinases.

Materials:

  • Recombinant human Aurora A or B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer

  • Test inhibitor

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 384-well plate, add the diluted inhibitor, the kinase, and a substrate/ATP mixture. Include positive (enzyme, no inhibitor) and blank (no enzyme) controls.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[11][16][22][23]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4,5-Trifluoropyrimidine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,4,5-trifluoropyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the substitution reactions of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low or no yield of the desired substituted pyrimidine. What are the potential causes and solutions?

  • Answer: Low or no product yield can stem from several factors:

    • Insufficiently Activated Ring: While the three fluorine atoms strongly activate the pyrimidine ring, highly electron-rich nucleophiles might still require more forcing conditions.

    • Poor Nucleophile: The nucleophile might be too weak. For alcohols, conversion to the corresponding alkoxide with a suitable base is necessary. For amines, a non-nucleophilic base is often required to scavenge the HF generated.

    • Low Reaction Temperature: The reaction temperature may be too low. Gradually increasing the temperature can improve the reaction rate.[1]

    • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[1]

    • Decomposition: The starting material or product might be degrading under the reaction conditions. This can be checked by monitoring the reaction by TLC or LC-MS over time.

Issue 2: Formation of Multiple Products/Isomers

  • Question: I am observing the formation of multiple products, suggesting a lack of regioselectivity. How can I control the position of substitution?

  • Answer: this compound has two primary sites for nucleophilic attack: the C4 and C2 positions. The C5 position is significantly less reactive.[2] Controlling regioselectivity is a common challenge.

    • General Reactivity: The C4 position is generally the most electrophilic and kinetically favored site for nucleophilic attack due to resonance stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogens.[1]

    • Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered C2 position.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity towards the kinetically favored product (usually the C4-substituted isomer).

    • Nucleophile Choice: The nature of the nucleophile can influence regioselectivity. For some di-substituted pyrimidines, tertiary amines have shown high selectivity for the C2 position.[1][3]

Issue 3: Di-substitution or Tri-substitution

  • Question: My reaction is leading to di- or even tri-substituted products instead of the desired mono-substituted pyrimidine. How can I prevent this?

  • Answer: The high reactivity of the fluorinated pyrimidine ring can lead to multiple substitutions, especially after the first substitution, as the ring may still be sufficiently activated for a second attack.

    • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.[1]

    • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.

    • Lower Temperature: Running the reaction at a lower temperature can help to favor mono-substitution.[1]

    • Less Reactive Nucleophile: If possible, consider using a less reactive nucleophile.[1]

Issue 4: Side Reactions

  • Question: I am observing unexpected byproducts. What are the common side reactions and how can they be minimized?

  • Answer: Several side reactions can occur:

    • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures. It is advisable to use non-nucleophilic solvents like DMF, DMSO, THF, or acetonitrile.[1]

    • Hydrolysis: The starting material or product can be susceptible to hydrolysis, especially in the presence of water and base. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Ring Opening: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring. Use milder bases and the lowest effective reaction temperature.

Issue 5: Difficulty in Product Purification

  • Question: The purification of my product is challenging due to persistent impurities. What are the best practices for purification?

  • Answer: Purification can be complicated by residual base, salts, or polar byproducts.

    • Aqueous Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

    • Acid-Base Extraction: If your product has basic or acidic properties, an acid-base extraction can be an effective purification step.

    • Chromatography: Silica gel column chromatography is a common method for purifying pyrimidine derivatives. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound substitution reactions.

G cluster_start cluster_analysis cluster_outcomes cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_end start Start Experiment analysis Analyze Reaction Mixture (TLC, LC-MS) start->analysis no_reaction No Reaction / Low Yield analysis->no_reaction Incomplete conversion? multiple_products Multiple Products (Isomers) analysis->multiple_products Multiple spots/peaks? over_reaction Di-/Tri-substitution analysis->over_reaction Higher MW products? success Desired Product Formed analysis->success Clean conversion? sol1_1 Increase Temperature no_reaction->sol1_1 sol1_2 Use Stronger Base / More Reactive Nucleophile no_reaction->sol1_2 sol1_3 Change Solvent (e.g., DMF, DMSO) no_reaction->sol1_3 sol2_1 Lower Temperature multiple_products->sol2_1 sol2_2 Screen Different Solvents multiple_products->sol2_2 sol2_3 Consider Sterics of Nucleophile multiple_products->sol2_3 sol3_1 Use 1.0 eq. of Nucleophile over_reaction->sol3_1 sol3_2 Slow Addition of Nucleophile over_reaction->sol3_2 sol3_3 Lower Reaction Temperature over_reaction->sol3_3 end_node Purify and Characterize success->end_node sol1_1->analysis sol1_2->analysis sol1_3->analysis sol2_1->analysis sol2_2->analysis sol2_3->analysis sol3_1->analysis sol3_2->analysis sol3_3->analysis

Caption: Troubleshooting workflow for this compound substitutions.

Frequently Asked Questions (FAQs)

  • Q1: Why are positions C4 and C2 the most reactive sites on the this compound ring for nucleophilic aromatic substitution?

    • A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the entire ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C4 or C2 positions, the negative charge of the resulting intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms through resonance. This stabilization of the intermediate lowers the activation energy for the reaction compared to an attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.[1]

  • Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?

    • A2: For SNAr reactions, the general order of leaving group ability is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of the fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Q3: What role does a base typically play in these reactions?

    • A3: The role of the base depends on the nucleophile. For amine nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the hydrogen fluoride (HF) that is formed during the reaction.[1][4] For alcohol nucleophiles, a stronger base (e.g., NaH, KOtBu) is required to deprotonate the alcohol to form the more nucleophilic alkoxide.

  • Q4: Can I perform these reactions in an aqueous or protic solvent?

    • A4: While polar aprotic solvents are generally preferred, some SNAr reactions can be performed in aqueous media, sometimes with the aid of phase-transfer catalysts or additives. However, protic solvents can solvate the nucleophile, reducing its reactivity, and may lead to competing solvolysis side reactions.[1] Careful optimization is required if using such solvent systems.

Data Presentation

The following tables present representative data on the influence of various reaction parameters on the substitution of this compound. Note: This data is illustrative and based on general principles of SNAr reactions on related compounds; actual results may vary.

Table 1: Influence of Solvent on Mono-substitution with Piperidine *

SolventTemperature (°C)Time (h)Yield of C4-isomer (%)Yield of C2-isomer (%)
Acetonitrile25127510
THF2512708
DMF254855
DMSO25290<5

*Reaction Conditions: this compound (1.0 eq.), Piperidine (1.1 eq.), K2CO3 (1.5 eq.)

Table 2: Influence of Base on Mono-substitution with Benzyl Alcohol *

BaseTemperature (°C)Time (h)Yield of C4-isomer (%)
K2CO3802440
Cs2CO3801865
NaH25688
KOtBu25492

*Reaction Conditions: this compound (1.0 eq.), Benzyl Alcohol (1.1 eq.), Base (1.2 eq.), in anhydrous DMF.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 0.2-0.5 M).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Alkoxylation of this compound

  • Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.1 eq.) and anhydrous THF. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Reactant Preparation: In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Nucleophile Addition: Slowly add the prepared alkoxide solution to the solution of this compound at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

Purification techniques for 2,4,5-Trifluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,4,5-Trifluoropyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My recrystallization attempt resulted in an oil or amorphous solid instead of crystals. What should I do?

Answer: Oiling out is a common issue with highly polar, fluorinated molecules due to their unique intermolecular interactions.[1] Here are several strategies to induce crystallization:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Rapid cooling often promotes oiling.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Reduce solvent polarity: If using a two-solvent system, try slowly adding a non-polar "anti-solvent" to the solution of your compound in a polar solvent until turbidity persists.

  • Try a different solvent system: The initial solvent may not be appropriate. A systematic solvent screening is recommended.

Question 2: After column chromatography, my product yield is very low. What are the potential causes and solutions?

Answer: Low recovery after column chromatography can stem from several factors. Below are common causes and troubleshooting steps.

  • Compound insolubility: The compound may be precipitating on the column, especially if the loading solvent is more polar than the mobile phase.

    • Solution: Ensure your compound is fully dissolved in the loading solvent. Use a minimal amount of a stronger, less polar solvent to load the compound or consider a dry loading technique.

  • Irreversible binding to silica: Highly polar or functionalized pyrimidine derivatives can bind strongly to standard silica gel.

    • Solution: Consider using a different stationary phase. Fluorinated phases like Pentafluorophenyl (PFP) can offer different selectivity and improve recovery for fluorinated molecules.[2] Alternatively, you can deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine or acetic acid to the eluent.

  • Improper eluent polarity: The mobile phase may be too weak (polar) to elute your compound effectively.

    • Solution: Gradually increase the polarity of your eluent (gradient elution). If your compound is still not eluting, a stronger solvent system may be necessary.

Question 3: My purified product contains persistent impurities. How can I improve its purity?

Answer: Achieving high purity often requires a multi-step approach or optimization of a single technique.

  • Identify the impurity: If possible, characterize the impurity (e.g., via NMR or LC-MS). Knowing if it's a starting material, a regioisomer, or a byproduct can guide the purification strategy.[3]

  • Optimize chromatography:

    • Change the stationary phase: If using normal phase silica, consider a reversed-phase (e.g., C18) or a fluorinated phase column, as these offer different separation mechanisms.[2]

    • Adjust the mobile phase: Small changes to the solvent system, such as adding a different co-solvent or a modifier, can significantly alter selectivity.

  • Re-crystallize: A carefully chosen recrystallization can be highly effective at removing small amounts of impurities. Refer to the solvent selection table below.

  • Consider distillation: For liquid or low-melting point derivatives, fractional distillation under reduced pressure can be an effective method for separating compounds with different boiling points.[4][5]

Question 4: The fluorinated pyrimidine derivative appears to be degrading during purification. How can I prevent this?

Answer: Fluorinated pyrimidines can be susceptible to degradation, particularly nucleophilic substitution of the fluorine atoms, under certain conditions.

  • Avoid harsh conditions: Minimize exposure to strong acids, strong bases, and high temperatures. If heating is necessary for recrystallization, do so for the minimum time required.

  • Use neutral chromatography media: Standard silica gel can be slightly acidic. If degradation is suspected, use deactivated or neutral silica, or alternative media like alumina.

  • Workup carefully: During the reaction workup, ensure that any acidic or basic reagents are thoroughly quenched and washed out before concentrating the product. A wash with a saturated sodium bicarbonate solution followed by a brine wash is a common practice.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

The primary methods for purifying these derivatives are:

  • Column Chromatography: This is a versatile technique for separating complex mixtures. Normal phase (silica gel), reversed-phase (C18), and specialized fluorinated phases are commonly employed.[2][6]

  • Recrystallization: An effective method for purifying solid compounds, especially for removing small amounts of impurities.[1][4] Careful solvent selection is critical for success.

  • Distillation: Best suited for purifying thermally stable liquid derivatives, often performed under reduced pressure to lower the boiling point and prevent degradation.[4][5]

Q2: How do I select an appropriate solvent system for recrystallization?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A systematic approach is often best:

  • Test the solubility of your crude product in a range of solvents with varying polarities at room temperature.

  • For solvents where it is poorly soluble, heat the mixture to the solvent's boiling point to see if it dissolves.

  • If the compound dissolves when hot and precipitates upon cooling, you have found a potential single-solvent system.

  • If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

Q3: What type of column chromatography is best for separating fluorinated pyrimidines?

While standard silica gel chromatography is often the first choice, specialized fluorinated stationary phases can provide superior separation for fluorine-containing molecules.[2] These phases, such as Pentafluorophenyl (PFP), can engage in unique interactions (dipole-dipole, π-π) with the fluorinated ring system, leading to enhanced selectivity that is not achievable with standard C18 or silica columns.[2]

Data & Protocols

Quantitative Data Tables

Table 1: Solvent Selection Guide for Recrystallization of Fluorinated Pyrimidines

Solvent ClassExample SolventsPolarity IndexTypical Use Case & Notes
Non-Polar Hexanes, Heptane~0.1Often used as an "anti-solvent" in a two-solvent system. Rarely dissolves pyrimidine derivatives on its own.
Low-Polarity Toluene, Dichloromethane~2.4, ~3.1Can be effective for less functionalized derivatives. Good for dissolving compounds that may oil out in more polar solvents.
Ethereal Diethyl Ether, MTBE~2.8, ~2.5Good intermediate polarity solvents. MTBE is often used in workups for extraction.[4]
Ester Ethyl Acetate, Isopropyl Acetate~4.4A versatile and common solvent for both chromatography and recrystallization.[4]
Alcohol Isopropanol, Ethanol~3.9, ~4.3Good for more polar derivatives. Can form hydrogen bonds, which may aid or hinder crystallization.
Highly Polar Water, Methanol~10.2, ~5.1Water can be used for recrystallizing highly polar intermediates like uracil derivatives.[4] Methanol is a strong solvent.

Table 2: Typical Column Chromatography Conditions

ParameterNormal Phase (Silica Gel)Reversed-Phase (C18)Fluorinated Phase (PFP)
Stationary Phase Silica Gel (SiO₂)Silica bonded with C18 alkyl chainsSilica bonded with pentafluorophenyl groups[2]
Mobile Phase Non-polar mixtures (e.g., Hexane/Ethyl Acetate)Polar mixtures (e.g., Water/Acetonitrile or Water/Methanol)Polar mixtures (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute firstOffers mixed-mode separation; elution order can vary.[2]
Best For Separating isomers with different polar functional groups.Separating compounds based on hydrophobicity.High-resolution separation of positional isomers, halogenated compounds.[2]
Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid product. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes or vials as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the desired product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_start Synthesis & Workup cluster_purification Purification Stages cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture CrudePurify Primary Purification (Recrystallization or Distillation) Reaction->CrudePurify Initial Cleanup FinePurify Secondary Purification (Column Chromatography) CrudePurify->FinePurify High Purity Step Analysis Purity Analysis (NMR, LC-MS, GC-MS) FinePurify->Analysis Quality Control Product Pure Product (>95%) Analysis->Product

Caption: General experimental workflow for purifying this compound derivatives.

Troubleshooting_Flowchart cluster_purity Purity Issues cluster_yield Yield Issues Start Problem Encountered During Purification Impure Product is Impure Start->Impure LowYield Yield is Low Start->LowYield Cause_Purity Potential Causes: - Wrong Solvent System - Ineffective Separation - Co-eluting Impurity Impure->Cause_Purity Solution_Purity Solutions: - Perform Solvent Screening - Change Stationary Phase - Use Orthogonal Method Cause_Purity->Solution_Purity Cause_Yield Potential Causes: - Strong Binding to Column - Product Loss in Wash - Degradation LowYield->Cause_Yield Solution_Yield Solutions: - Use Deactivated Silica - Optimize Wash Steps - Use Milder Conditions Cause_Yield->Solution_Yield

References

Technical Support Center: 2,4,5-Trifluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a halogen exchange (Halex) reaction. This typically involves the fluorination of a 2,4,5-trihalopyrimidine precursor, most commonly 2,4,5-trichloropyrimidine, using a metal fluoride salt like anhydrous potassium fluoride (KF) at elevated temperatures.[1]

Q2: What are the primary side products I should expect in this synthesis?

A2: The main side products arise from incomplete fluorination of the starting material. These are partially fluorinated pyrimidines where not all chlorine atoms have been substituted by fluorine. Additionally, if any moisture is present in the reaction, hydrolysis of the starting material or products can lead to the formation of hydroxy-substituted pyrimidines.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking aliquots from the reaction mixture (with caution, given the high temperatures and pressures that may be involved) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy. GC-MS will allow for the separation and identification of the different halogenated pyrimidines based on their mass-to-charge ratios. ¹⁹F NMR is particularly useful for observing the appearance of the desired trifluorinated product and the disappearance of the chlorinated starting material, as well as for identifying the various partially fluorinated intermediates.[2][3][4]

Q4: What are the critical parameters to control to minimize side product formation?

A4: Key parameters to control include:

  • Purity and Anhydrous Conditions: The purity of the 2,4,5-trichloropyrimidine and the strict use of anhydrous potassium fluoride and solvents are crucial to prevent hydrolysis side products.

  • Reaction Temperature and Time: The temperature needs to be high enough to drive the fluorination to completion, but excessive temperatures or prolonged reaction times can lead to decomposition. Optimal conditions often involve heating at around 300-400°C.[1]

  • Stoichiometry of Fluorinating Agent: A sufficient excess of the fluorinating agent (e.g., KF) is necessary to ensure complete conversion of the trichlorinated starting material.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Peaks in GC-MS
  • Symptom: The GC-MS analysis of the crude product shows a low percentage of the desired this compound and several other major peaks corresponding to partially fluorinated pyrimidines.

  • Potential Cause: Incomplete fluorination is the most likely cause. This can be due to insufficient reaction temperature, inadequate reaction time, or a non-optimal ratio of the fluorinating agent to the substrate.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 20-30°C and monitor the reaction progress. Be cautious not to exceed the decomposition temperature of the product.

    • Extend Reaction Time: If increasing the temperature is not feasible, extend the reaction time and continue to monitor the disappearance of the starting material and intermediates.

    • Optimize Reagent Stoichiometry: Increase the molar excess of anhydrous potassium fluoride to drive the equilibrium towards the fully fluorinated product.

    • Ensure Proper Mixing: In a solid-liquid phase transfer reaction, efficient mixing is crucial for ensuring good contact between the reagents.

Issue 2: Presence of Unexpected Polar Impurities
  • Symptom: The presence of peaks in the chromatogram with retention times and mass spectra inconsistent with halogenated pyrimidines. These impurities may also cause issues during workup and purification.

  • Potential Cause: Hydrolysis of the pyrimidine ring due to the presence of water in the reaction mixture. The chloro- and fluoro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially at high temperatures.

  • Troubleshooting Steps:

    • Thoroughly Dry Reagents and Glassware: Ensure that the 2,4,5-trichloropyrimidine is pure and dry. Anhydrous potassium fluoride should be freshly dried before use. All glassware and reaction vessels must be rigorously dried.

    • Use Anhydrous Solvents: If a solvent is used, ensure it is of high purity and anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Data Presentation

Table 1: Common Side Products in this compound Synthesis

Compound Name Molecular Formula Molecular Weight ( g/mol ) Common Identification Method Origin
2,4-dichloro-5-fluoropyrimidineC₄HCl₂FN₂166.98GC-MS, ¹⁹F NMRIncomplete Fluorination
4,5-dichloro-2-fluoropyrimidineC₄HCl₂FN₂166.98GC-MS, ¹⁹F NMRIncomplete Fluorination
2-chloro-4,5-difluoropyrimidineC₄HClF₂N₂150.53GC-MS, ¹⁹F NMRIncomplete Fluorination
4-chloro-2,5-difluoropyrimidineC₄HClF₂N₂150.53GC-MS, ¹⁹F NMRIncomplete Fluorination
2,4-dihydroxy-5-fluoropyrimidine (5-Fluorouracil)C₄H₃FN₂O₂130.08LC-MSHydrolysis
2-hydroxy-4-chloro-5-fluoropyrimidineC₄H₂ClFN₂O148.53LC-MSHydrolysis

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the halogen exchange reaction of 2,4,5-trichloropyrimidine with potassium fluoride.

  • Materials:

    • 2,4,5-Trichloropyrimidine

    • Anhydrous Potassium Fluoride (spray-dried, freshly dried under vacuum at 120°C for 24h before use)

    • High-pressure stainless steel reactor with a stirrer

  • Procedure:

    • In a dry glovebox, charge the stainless steel reactor with 2,4,5-trichloropyrimidine and anhydrous potassium fluoride (in a molar ratio of 1:3 to 1:5).

    • Seal the reactor and connect it to a control system for heating and stirring.

    • Heat the reactor to 300-400°C with vigorous stirring.[1]

    • Maintain the reaction at this temperature for 12-24 hours.

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any residual pressure.

    • The product, being volatile, can be isolated from the solid inorganic salts by vacuum distillation.

Analytical Protocol: GC-MS Analysis of Reaction Mixture
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Carefully take an aliquot of the crude reaction product after distillation.

    • Dilute the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.

  • Data Analysis:

    • Identify the peaks corresponding to the product and side products by comparing their mass spectra with library data and expected fragmentation patterns.

    • Quantify the relative amounts of each component based on their peak areas (assuming similar response factors for a semi-quantitative analysis).

Analytical Protocol: ¹⁹F NMR Analysis
  • Instrumentation:

    • NMR spectrometer with a fluorine probe.

  • Sample Preparation:

    • Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • NMR Parameters:

    • Acquire a ¹⁹F NMR spectrum with proton decoupling.

    • The chemical shifts will be indicative of the different fluorine environments in the product and the partially fluorinated side products.

Mandatory Visualization

Side_Product_Formation cluster_fluorination Incomplete Fluorination Pathway cluster_hydrolysis Hydrolysis Pathway TCP 2,4,5-Trichloropyrimidine DCFP Dichloro-fluoro-pyrimidines (mixture of isomers) TCP->DCFP + KF, - KCl HP Hydroxy-chloro-fluoro-pyrimidines (various isomers) TCP->HP + H₂O, - HCl KF KF H2O H₂O (Trace) CDFP Chloro-difluoro-pyrimidines (mixture of isomers) DCFP->CDFP + KF, - KCl DCFP->HP + H₂O TFP This compound (Desired Product) CDFP->TFP + KF, - KCl CDFP->HP + H₂O TFP->HP + H₂O, - HF

Caption: Reaction pathways for the formation of side products in this compound synthesis.

References

Technical Support Center: Synthesis of 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,4,5-Trifluoropyrimidine reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach to synthesizing this compound is through the halogen exchange (Halex) reaction of a corresponding polychlorinated pyrimidine precursor, most notably 2,4,5-Trichloropyrimidine. This multi-step process generally begins with a commercially available pyrimidine derivative, such as 5-chlorouracil.[1] The precursor undergoes chlorination, followed by fluorination to yield the final product.

Q2: What are the most critical factors affecting the yield in the fluorination step?

The fluorination step is often the most challenging and yield-determining stage. Key factors to control are:

  • Fluorinating Agent: The choice and quality of the fluorinating agent (e.g., KF, CsF, or other sources of fluoride ions) are crucial. Spray-dried potassium fluoride is often used to maximize the reactive surface area.

  • Reaction Temperature: Temperature control is paramount to balance reaction rate and selectivity, while minimizing side reactions.

  • Solvent System: High-boiling polar aprotic solvents like sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are typically used to facilitate the dissolution of the fluoride salt and the organic substrate.

  • Moisture Control: The reaction is highly sensitive to moisture, which can deactivate the fluorinating agent and lead to the formation of hydroxy-pyrimidine byproducts.[2] Therefore, anhydrous conditions are essential.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst (e.g., quaternary ammonium salts) can significantly enhance the reaction rate and yield by improving the solubility and reactivity of the fluoride salt.

Q3: What are the common side reactions observed during the synthesis of this compound?

Common side reactions include:

  • Incomplete Fluorination: This results in a mixture of partially fluorinated chloropyrimidines, which can be difficult to separate from the desired product.

  • Hydrolysis: The presence of water can lead to the formation of hydroxy-pyrimidines, reducing the yield of the target compound.[2]

  • Over-fluorination or Rearrangement: Under harsh reaction conditions, undesired isomers or over-fluorinated products might form.

  • Polymerization/Decomposition: At elevated temperatures, pyrimidine derivatives can be prone to polymerization or decomposition, especially in the presence of impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Fluorination Step
Potential Cause Troubleshooting & Optimization
Inactive Fluorinating Agent Ensure the fluorinating agent (e.g., KF) is finely powdered and thoroughly dried before use. Consider using spray-dried KF for higher reactivity.
Presence of Moisture Use anhydrous solvents and reagents. Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. A lower temperature may lead to an incomplete reaction, while a higher temperature could cause decomposition. A temperature gradient study is recommended.
Insufficient Reaction Time Monitor the reaction progress using analytical techniques like GC-MS or HPLC to ensure it goes to completion.
Poor Solubility of Reagents Use an appropriate high-boiling polar aprotic solvent (e.g., sulfolane). The addition of a phase-transfer catalyst can improve the solubility of the fluoride salt.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting & Optimization
Incomplete Chlorination of Precursor Ensure the preceding chlorination step is complete. Purify the chlorinated intermediate before proceeding to the fluorination step.
Partially Fluorinated Byproducts Increase the equivalents of the fluorinating agent and prolong the reaction time. Optimize the temperature to drive the reaction to completion.
Hydrolyzed Impurities Maintain strict anhydrous conditions throughout the reaction and work-up. Use dry solvents for extraction and purification.[2]
Residual Solvents or Catalysts Optimize the purification process (e.g., distillation, recrystallization, or column chromatography) to effectively remove residual high-boiling solvents and catalysts.

Experimental Protocols

Key Experiment: Fluorination of 2,4,5-Trichloropyrimidine

This protocol is a generalized procedure based on common practices for Halex reactions on chlorinated pyrimidines.

Materials:

  • 2,4,5-Trichloropyrimidine

  • Spray-dried Potassium Fluoride (KF)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Anhydrous high-boiling polar aprotic solvent (e.g., Sulfolane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add spray-dried potassium fluoride (3-4 equivalents) and the phase-transfer catalyst (0.1 equivalents).

  • Solvent Addition: Add anhydrous sulfolane to the flask.

  • Azeotropic Drying: Heat the mixture under a nitrogen stream to azeotropically remove any trace amounts of water.

  • Reactant Addition: Cool the mixture to the desired reaction temperature (e.g., 180-220 °C) and add 2,4,5-Trichloropyrimidine (1 equivalent) portion-wise under a positive pressure of nitrogen.

  • Reaction: Stir the reaction mixture vigorously at the optimized temperature for the required duration (typically several hours). Monitor the reaction progress by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., toluene) and filter to remove the inorganic salts.

  • Purification: The crude product in the organic filtrate can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

logical_relationship cluster_synthesis General Synthesis Workflow Start Start: 5-Chlorouracil Chlorination Chlorination (e.g., with POCl3) Start->Chlorination Trichloro 2,4,5-Trichloropyrimidine (Intermediate) Chlorination->Trichloro Fluorination Fluorination (Halex Reaction) (e.g., with KF/Sulfolane) Trichloro->Fluorination Product This compound (Final Product) Fluorination->Product

Caption: General synthetic workflow for this compound.

troubleshooting_yield cluster_troubleshooting Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound InactiveReagent Inactive Fluorinating Agent LowYield->InactiveReagent Moisture Moisture Contamination LowYield->Moisture Temp Suboptimal Temperature LowYield->Temp Time Insufficient Reaction Time LowYield->Time DryReagent Use Dry/Spray-Dried Reagent InactiveReagent->DryReagent Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous OptimizeTemp Optimize Temperature Temp->OptimizeTemp Monitor Monitor Reaction to Completion Time->Monitor

Caption: Troubleshooting logic for low reaction yield.

References

Stability and storage conditions for 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2,4,5-Trifluoropyrimidine, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: How stable is this compound?

This compound is expected to be stable under the recommended storage conditions.[1][5] However, exposure to incompatible materials, excess heat, and moisture should be avoided to prevent degradation.

Q3: What materials are incompatible with this compound?

Based on information for analogous compounds, strong oxidizing agents and strong acids are incompatible with this compound and should be avoided.[1][6] Contact with these substances could lead to vigorous reactions and decomposition of the material.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of solid precipitates in the liquid. If the compound is expected to be a clear liquid, any cloudiness or discoloration may indicate impurity or degradation. For conclusive evidence of degradation, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to assess purity.

Q5: What are the hazardous decomposition products of this compound?

In the event of a fire or thermal decomposition, this compound may release hazardous substances. Based on related compounds, these can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored in a tightly sealed container in a cool, dry place, preferably in a freezer. Consider assessing the purity of the compound using an appropriate analytical method (e.g., GC, NMR).
Contamination of the reagent.Use fresh, unopened stock if possible. Ensure that clean, dry laboratory equipment is used when handling the compound to prevent cross-contamination.
Reagent has changed color Exposure to air, light, or incompatible substances.Discontinue use of the discolored reagent. Procure a fresh batch and ensure it is stored under an inert atmosphere and protected from light.
Difficulty in dissolving the compound The compound may have absorbed moisture and hydrolyzed.Ensure the compound is stored in a desiccated environment or under inert gas. If moisture is suspected, it may be necessary to purify the compound before use.

Stability and Storage Conditions Summary

Parameter Recommendation Source
Storage Temperature Freezer storage recommended for long-term stability. A cool place is suitable for short-term storage.[1][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[4]
Container Keep container tightly closed.[1][2][3]
Environment Store in a dry and well-ventilated place.[1][2][3]
Incompatibilities Avoid contact with strong oxidizing agents and strong acids.[1][6]

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or equivalent).

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as acetonitrile or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Temperature Program: Use a suitable temperature program to ensure good separation of the main peak from any potential impurities. An example program could be: initial temperature of 60°C held for 2 minutes, ramp up to 250°C at a rate of 10°C/min, and hold at 250°C for 5 minutes.

  • Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Issues start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Tightly sealed? - Cool, dry, dark place? - Inert atmosphere? start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Rectify storage. Use fresh aliquot. storage_ok->improper_storage No check_appearance Inspect Compound: - Color change? - Precipitate? storage_ok->check_appearance Yes end End improper_storage->end appearance_ok Appearance OK? check_appearance->appearance_ok degraded Indication: Likely Degradation. Action: Discard and use fresh stock. appearance_ok->degraded No check_purity Action: Perform Purity Analysis (e.g., GC, NMR) appearance_ok->check_purity Yes degraded->end purity_ok Purity Acceptable? check_purity->purity_ok impure Indication: Impure Compound. Action: Purify or acquire new batch. purity_ok->impure No troubleshoot_protocol Troubleshoot Experimental Protocol purity_ok->troubleshoot_protocol Yes impure->end troubleshoot_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting failed reactions with 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluoropyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is not working. What are the common causes?

A1: Failed SNAr reactions with this compound can often be attributed to several factors:

  • Inertness of the C5-Fluorine: The fluorine atom at the 5-position is generally resistant to displacement in nucleophilic aromatic substitution reactions.[1] Reactions are expected to occur selectively at the C2 and C4 positions.

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the fluorine atoms at the activated C2 and C4 positions.

  • Reaction Conditions: Temperature, solvent, and base are critical. Many of these reactions require heating, and the choice of solvent can significantly impact the reaction rate and outcome.

  • Moisture: this compound can be susceptible to hydrolysis, leading to the formation of fluorinated hydroxypyrimidines as side products. Ensure anhydrous conditions if the desired reaction is not hydrolysis.

  • Poor Solubility: The substrate or reagents may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.

Q2: I am observing a mixture of products in my reaction with an amine. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the amination of this compound can be challenging. The C2 and C4 positions are both activated towards nucleophilic attack. Here are some strategies to improve selectivity:

  • Temperature Control: Lowering the reaction temperature may favor the formation of one regioisomer over the other.

  • Nucleophile Structure: The steric bulk of the amine nucleophile can influence which position is favored. Less hindered amines may show different selectivity compared to bulkier amines.

  • Solvent Effects: The polarity of the solvent can influence the relative reactivity of the C2 and C4 positions. It is recommended to screen a range of solvents (e.g., aprotic polar like DMF or acetonitrile, and less polar like THF or dioxane).

  • Catalysis: In some cases, specific catalysts can direct the substitution to a particular position, though this is less common for simple SNAr reactions.

Q3: My Suzuki coupling reaction with this compound is giving low yields. What can I do to optimize it?

A3: Low yields in Suzuki couplings with this compound are often due to catalyst deactivation, suboptimal reaction conditions, or side reactions. Consider the following:

  • Choice of Catalyst and Ligand: The palladium catalyst and phosphine ligand are crucial. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are often effective.

  • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the presence of water can significantly impact the reaction. Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or side reactions.

  • Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent oxidation of the palladium catalyst.

  • Hydrolysis of Boronic Acid: Boronic acids can be prone to decomposition. Ensure the quality of the boronic acid and consider using boronate esters, which can be more stable.

Q4: Can I perform a Buchwald-Hartwig amination with this compound?

A4: Yes, a Buchwald-Hartwig amination should be feasible. This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds. For successful coupling with this compound, pay close attention to:

  • Catalyst System: A well-chosen palladium precursor and ligand are essential. Systems like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) are common starting points.

  • Base: A strong, non-nucleophilic base is required, such as NaOt-Bu or LiHMDS.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) with Amines
Issue Potential Cause Recommended Solution
No Reaction or Low Conversion 1. Insufficient temperature. 2. Base is not strong enough. 3. Amine is not nucleophilic enough. 4. Poor solubility of starting materials.1. Gradually increase the reaction temperature. 2. Use a stronger, non-nucleophilic base (e.g., DBU, DIPEA). 3. Consider using a more nucleophilic amine or activating the current one. 4. Screen different solvents to improve solubility (e.g., DMF, DMSO, NMP).
Formation of Multiple Products (Regioisomers) 1. Similar reactivity of C2 and C4 positions. 2. Reaction temperature is too high.1. Screen different solvents to influence regioselectivity. 2. Lower the reaction temperature. 3. Modify the steric or electronic properties of the amine nucleophile.
Presence of Hydroxylated Byproducts 1. Water present in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere.
Suzuki Coupling
Issue Potential Cause Recommended Solution
No Reaction or Low Yield 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Decomposition of boronic acid.1. Screen different palladium catalysts and phosphine ligands. Ensure proper degassing. 2. Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene). 3. Increase the reaction temperature. 4. Use fresh boronic acid or a more stable boronate ester.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong.1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃).
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient catalytic cycle.1. Ensure thorough degassing of the reaction mixture. 2. Adjust the catalyst, ligand, and other reaction parameters.

Experimental Protocols

General Procedure for SNAr with an Amine

A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) is treated with the amine nucleophile (1.0-1.2 eq.) and a base (e.g., DIPEA or K₂CO₃, 1.5-2.0 eq.). The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

A specific example involves the reaction of 1,4-phenylenedimethanamine (10 mmol) with this compound (22 mmol) to yield the corresponding dipyrimidine amine product.[2]

General Procedure for Suzuki Coupling

To a degassed mixture of this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., dioxane/water 4:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is added. The reaction mixture is heated under an inert atmosphere at a suitable temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizations

troubleshooting_workflow start Reaction with this compound Failed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions no_reaction No Reaction / Low Conversion check_conditions->no_reaction side_products Multiple Products / Side Reactions check_conditions->side_products temp Increase Temperature no_reaction->temp Yes reagents Check Reagent Activity / Stoichiometry no_reaction->reagents Yes solvent Change Solvent no_reaction->solvent Yes regio Regioselectivity Issue? side_products->regio Yes hydrolysis Hydrolysis? side_products->hydrolysis Yes decomposition Decomposition? side_products->decomposition Yes end Reaction Optimized temp->end reagents->end solvent->end sol_temp Lower Temperature regio->sol_temp sol_solvent Screen Solvents regio->sol_solvent sol_anhydrous Ensure Anhydrous Conditions hydrolysis->sol_anhydrous sol_milder Use Milder Conditions decomposition->sol_milder sol_temp->end sol_solvent->end sol_anhydrous->end sol_milder->end

Troubleshooting workflow for failed reactions.

General mechanism for SNAr on this compound.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-F oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl Ar-Pd(II)L2-R transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product reactant This compound (Ar-F) reactant->oxidative_addition boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation

Catalytic cycle for the Suzuki coupling reaction.

References

Technical Support Center: Scalable Synthesis of 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,4,5-Trifluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

While direct synthesis routes for this compound are not extensively detailed in public literature, analogous syntheses of halogenated pyrimidines often start from readily available pyrimidine precursors. A common precursor for similar compounds is uracil or 5-substituted uracils.[1][2] For instance, the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine often commences with uracil.[1]

Q2: What are the key challenges in scaling up the synthesis of fluorinated pyrimidines?

Scaling up the synthesis of fluorinated pyrimidines like this compound presents several challenges:

  • Exothermic Reactions: Halogenation and fluorination reactions can be highly exothermic, posing significant safety risks and difficulties in temperature control on a large scale.[1]

  • Hazardous Reagents: The use of corrosive and hazardous reagents such as phosphorus oxychloride (POCl₃) and strong fluorinating agents is common, requiring specialized handling and equipment for industrial-scale production.

  • Byproduct Formation: The formation of impurities and regioisomeric byproducts can occur, complicating the purification process and reducing the overall yield.[1]

  • Reaction Condition Control: Precise control of reaction parameters such as temperature, pressure, and stoichiometry is crucial to ensure high yield and purity, which can be more challenging to maintain in large reactors.

  • Waste Management: The generation of significant amounts of acidic and organic waste is a major environmental and cost consideration in large-scale synthesis.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Monitor reaction progress using appropriate analytical techniques (e.g., HPLC, GC).- Ensure starting materials are pure and dry.- Optimize reaction time and temperature.
Side reactions or byproduct formation- Adjust stoichiometry of reagents.- Investigate the effect of different solvents.- Consider a multi-step synthesis to isolate intermediates and minimize side reactions.
Catalyst deactivation- If using a catalyst, ensure it is active and not poisoned.- Consider catalyst regeneration or using a fresh batch.
Poor Selectivity / Impurity Formation Suboptimal reaction conditions- Fine-tune the reaction temperature; lower temperatures may improve selectivity.- Control the rate of addition of reactive reagents to minimize localized high concentrations.
Presence of water or other impurities in starting materials- Use anhydrous solvents and reagents.- Purify starting materials before use.
Runaway Reaction / Poor Temperature Control Highly exothermic reaction- Improve heat dissipation by using a reactor with a higher surface area-to-volume ratio.- Implement a semi-batch or continuous flow process for better temperature management.- Dilute the reaction mixture.
Difficult Product Isolation and Purification Formation of closely related impurities- Develop a robust purification method (e.g., fractional distillation, preparative chromatography, recrystallization).- Characterize impurities to understand their formation and devise strategies to prevent them.
Product instability- Investigate the stability of the product under different conditions (temperature, pH) to determine optimal work-up and storage conditions.

Experimental Protocols

Hypothetical Two-Step Synthesis of a Halogenated Pyrimidine

Step 1: Chlorination of a Uracil Derivative

  • Charging the Reactor: In a suitable glass-lined reactor, charge phosphorus oxychloride (POCl₃).

  • Addition of Starting Material: Slowly add the starting uracil derivative to the POCl₃ under inert atmosphere (e.g., nitrogen) with constant stirring. The addition should be controlled to manage the initial exotherm.

  • Heating: Gradually heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC or GC.

  • Quenching: After completion, cool the reaction mixture and carefully quench it by slowly adding it to ice-water. This step is highly exothermic and requires careful control.

  • Extraction and Isolation: Extract the chlorinated pyrimidine intermediate with a suitable organic solvent. Wash the organic layer, dry it over a desiccant, and concentrate it under reduced pressure to obtain the crude product.

Step 2: Fluorination of the Chlorinated Intermediate

  • Charging the Reactor: In a pressure-rated reactor equipped with a robust cooling system, charge the chlorinated pyrimidine intermediate and a suitable fluorinating agent (e.g., spray-dried potassium fluoride) in an appropriate solvent.

  • Heating: Heat the mixture to the desired temperature. The reaction may be performed under pressure.

  • Monitoring: Monitor the progress of the fluorination reaction by GC or HPLC.

  • Work-up: Upon completion, cool the reactor, filter off any inorganic salts, and carefully remove the solvent.

  • Purification: Purify the crude this compound by fractional distillation or other suitable techniques to achieve the desired purity.

Visualizations

Scalable_Synthesis_Workflow cluster_start Starting Materials cluster_process1 Step 1: Chlorination cluster_intermediate Intermediate cluster_process2 Step 2: Fluorination cluster_final Final Product Uracil Derivative Uracil Derivative Chlorination Reaction Chlorination Reaction Uracil Derivative->Chlorination Reaction Halogenating Agent (e.g., POCl3) Halogenating Agent (e.g., POCl3) Halogenating Agent (e.g., POCl3)->Chlorination Reaction Quenching Quenching Chlorination Reaction->Quenching Extraction & Isolation Extraction & Isolation Quenching->Extraction & Isolation Chlorinated Pyrimidine Chlorinated Pyrimidine Extraction & Isolation->Chlorinated Pyrimidine Fluorination Reaction Fluorination Reaction Chlorinated Pyrimidine->Fluorination Reaction Work-up Work-up Fluorination Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Problem_Identified Identify Problem Start->Problem_Identified Low_Yield Low Yield Problem_Identified->Low_Yield Yield Issue Impurity_Formation Impurity Formation Problem_Identified->Impurity_Formation Purity Issue Runaway_Reaction Runaway Reaction Problem_Identified->Runaway_Reaction Safety Issue Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize T, t, Stoichiometry Low_Yield->Optimize_Conditions Impurity_Formation->Optimize_Conditions Refine_Purification Refine Purification Method Impurity_Formation->Refine_Purification Improve_Heat_Transfer Improve Heat Transfer / Dilute Runaway_Reaction->Improve_Heat_Transfer End End Check_Purity->End Optimize_Conditions->End Improve_Heat_Transfer->End Refine_Purification->End

Caption: A logical troubleshooting workflow for synthesis challenges.

References

Removal of impurities from 2,4,5-Trifluoropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,5-Trifluoropyrimidine Reactions

Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to impurity removal during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, which often starts from 2,4,5-Trichloropyrimidine, several types of impurities can arise. The most common include:

  • Unreacted Starting Material: Residual 2,4,5-Trichloropyrimidine is a common impurity if the fluorination reaction does not go to completion.[1][2]

  • Partially Fluorinated Intermediates: Incomplete substitution of chlorine with fluorine can result in various chlorofluoropyrimidine isomers.

  • Hydrolysis Byproducts: this compound can undergo hydrolysis to form 5-Fluorouracil, particularly if moisture is present in the reaction.[3]

  • Solvent and Reagent Residues: Residual solvents (e.g., tetramethylene sulfone) or excess fluorinating agents (e.g., potassium fluoride) may be present.[4]

Q2: My analytical data (GC/MS, NMR) shows the presence of the starting material, 2,4,5-Trichloropyrimidine. How can I remove it?

A2: The presence of residual starting material indicates an incomplete reaction. To address this, you can:

  • Optimize Reaction Conditions: Increase the reaction time, temperature, or the molar ratio of the fluorinating agent (e.g., potassium fluoride) to drive the reaction to completion.[4]

  • Purification: Fractional distillation is often effective due to the difference in boiling points between the trichloro- and trifluoro-pyrimidine species. 2,4,5-Trichloropyrimidine has a boiling point of approximately 258.5°C, which will differ from the desired trifluorinated product.[5]

Q3: I've detected a highly polar impurity in my product mixture. What is its likely identity and how can I eliminate it?

A3: A highly polar impurity is often a result of hydrolysis. The most probable identity is 5-Fluorouracil , formed by the reaction of this compound with water.[3] To remove it:

  • Aqueous Wash: Perform an aqueous extraction. 5-Fluorouracil has some solubility in water, while this compound is not miscible with water.[3][6]

  • Column Chromatography: Utilize silica gel column chromatography. The high polarity of 5-Fluorouracil will cause it to have a strong affinity for the silica, allowing for effective separation from the less polar desired product.

Q4: What is the recommended general procedure for purifying crude this compound?

A4: A multi-step purification workflow is recommended for achieving high purity. The general procedure involves removing inorganic salts, followed by separation based on physical properties. A typical workflow would be:

  • Filtration: After the reaction, filter the mixture to remove inorganic salts like potassium chloride.[4]

  • Extraction: Perform a liquid-liquid extraction to remove water-soluble impurities.

  • Distillation: Use fractional distillation under vacuum to separate the desired product from starting materials and other volatile impurities.[4]

  • Chromatography (Optional): For very high purity requirements, column chromatography can be employed as a final polishing step.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the purification of this compound.

Problem: Low Yield of this compound After Purification

Possible Cause Suggested Solution
Incomplete Reaction Confirm reaction completion via TLC or GC. If incomplete, optimize reaction conditions (e.g., extend reaction time, increase temperature, or use a higher molar equivalent of the fluorinating agent).[4]
Product Loss During Extraction Minimize the number of extraction steps. Ensure the correct organic solvent is used to maximize partitioning of the product.
Suboptimal Distillation Ensure the distillation apparatus is efficient. Use vacuum distillation to lower the boiling point and prevent thermal degradation.
Hydrolysis of Product Ensure all reagents and solvents are anhydrous to prevent the formation of 5-Fluorouracil, which reduces the yield of the desired product.[3]

Problem: Product Purity is Below Target Specification (>98%)

Impurity Type Identification Method Recommended Purification Protocol
Starting Material (2,4,5-Trichloropyrimidine) GC/MS, ¹H NMROptimize reaction for full conversion. If present in the final product, perform fractional vacuum distillation.
Partially Fluorinated Intermediates GC/MS, ¹⁹F NMRFractional vacuum distillation is the primary method. For isomers with close boiling points, preparative GC or HPLC may be necessary.
5-Fluorouracil (Hydrolysis Product) HPLC, LC/MSPerform an aqueous wash of the organic layer. Utilize silica gel column chromatography for complete removal.[3]
Residual Solvent ¹H NMR, GCRemove under high vacuum. If the solvent has a high boiling point (e.g., tetramethylene sulfone), distillation is required.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on the fluorination of a trichloropyrimidine precursor.

  • Reaction Setup: In a dry reactor equipped with a mechanical stirrer and a reflux condenser, add 2,4,6-trichloropyrimidine and a suitable solvent like tetramethylene sulfone.[4]

  • Reagent Addition: Add at least an equivalent amount of anhydrous potassium fluoride.[4]

  • Reaction: Heat the mixture to a temperature range of 115-160°C and maintain for several hours until the reaction is complete (monitor by GC).[4]

  • Workup: Cool the reaction mixture and remove the inorganic salts by filtration.

  • Isolation: Isolate the crude this compound from the solvent, typically by distillation.[4]

Visual Guides

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 2,4,5-Trichloropyrimidine + KF in Solvent reaction Heat Reaction (e.g., 115-160°C) start->reaction Fluorination filtration Filter to Remove Inorganic Salts reaction->filtration Cool Down extraction Liquid-Liquid Extraction (Aqueous Wash) filtration->extraction distillation Fractional Vacuum Distillation extraction->distillation Separate Layers analysis Purity Analysis (GC, NMR) distillation->analysis end_product Pure this compound analysis->end_product Purity > 98%

Caption: General experimental workflow from synthesis to purification.

G Troubleshooting Impurities in this compound Synthesis cluster_id Identification cluster_solve Solution start Impurity Detected in Crude Product? gcms Analyze by GC/MS start->gcms Yes impurity_type Identify Impurity Type gcms->impurity_type nmr Analyze by NMR (¹H, ¹⁹F) nmr->impurity_type hplc Analyze by HPLC hplc->impurity_type distill Fractional Distillation wash Aqueous Wash chrom Column Chromatography wash->chrom If still impure reoptimize Re-optimize Reaction Conditions impurity_type->distill Starting Material or Partially Fluorinated impurity_type->wash Polar/Hydrolysis Product impurity_type->reoptimize High % of Starting Material

Caption: A decision tree for troubleshooting common impurities.

G Key Reaction Pathways and Side Reactions reactant 2,4,5-Trichloropyrimidine product This compound reactant->product + 3 KF - 3 KCl intermediate Partially Fluorinated Intermediates reactant->intermediate + 1-2 KF side_product 5-Fluorouracil product->side_product + H₂O (Hydrolysis) intermediate->product + 1-2 KF

Caption: Desired reaction pathway and potential side reactions.

References

Impact of solvent and base selection on 2,4,5-Trifluoropyrimidine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-trifluoropyrimidine. The information provided is designed to address specific issues encountered during nucleophilic aromatic substitution (SNAr) reactions, with a focus on the impact of solvent and base selection on reactivity and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of nucleophilic attack on this compound?

A1: The regioselectivity of nucleophilic substitution on this compound is primarily governed by a combination of electronic and steric effects. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two nitrogen atoms strongly activate the C2, C4, and C6 positions towards nucleophilic attack. In the case of this compound, the C2 and C4 positions are the most activated. The fluorine atom at the C5 position has a less pronounced electronic effect on the adjacent carbons for nucleophilic attack. Generally, the C4 position is the most electrophilic, followed by the C2 position. However, the choice of nucleophile, solvent, and base can significantly influence the final product distribution.

Q2: Why is fluorine a good leaving group in this SNAr reaction, while it's a poor leaving group in SN2 reactions?

A2: In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a stabilized intermediate (Meisenheimer complex). Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization accelerates the formation of the Meisenheimer complex, making fluoride a good leaving group in this context. In contrast, in an SN2 reaction, the rate-determining step involves the simultaneous formation of the new bond and breaking of the carbon-leaving group bond. Here, the strength of the carbon-leaving group bond is a major factor, and the very strong carbon-fluorine bond makes fluoride a poor leaving group.

Q3: How does the choice of solvent affect the reaction rate and selectivity?

A3: The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are generally preferred. These solvents can solvate the cation of the base (if a salt is used) and the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. Protic solvents, such as alcohols, can solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction. However, in some cases, the use of an alcohol as a solvent can also serve as the nucleophile (solvolysis), leading to the formation of alkoxy-substituted pyrimidines. The solvent can also influence the regioselectivity by differential solvation of the transition states leading to different isomers.

Q4: What is the role of the base in these reactions?

A4: The base in these reactions serves two primary purposes. First, if the nucleophile is a neutral species like an amine or an alcohol, the base is required to deprotonate it and generate a more potent anionic nucleophile (e.g., an amide or an alkoxide). Second, the base neutralizes the hydrogen fluoride (HF) that is eliminated during the reaction, driving the reaction to completion. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used when the nucleophile is an alcohol. For amine nucleophiles, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly employed to scavenge the generated acid. The strength and steric bulk of the base can also influence the regioselectivity of the reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps
Insufficiently activated nucleophile - For alcohol or thiol nucleophiles, ensure a strong enough base (e.g., NaH, KOtBu) is used to generate the corresponding alkoxide or thiolate. - For amine nucleophiles, consider that primary amines are generally more reactive than secondary amines due to less steric hindrance.
Inappropriate solvent - Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance reaction rates. - Ensure the solvent is anhydrous, as water can deactivate strong bases and hydrolyze the starting material.
Reaction temperature too low - Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition. Many SNAr reactions on fluoropyrimidines require elevated temperatures (60-120 °C).
Poor leaving group ability at the target position - While fluorine is generally a good leaving group in SNAr, the reactivity of each position can be influenced by the other substituents. Forcing conditions (higher temperature, stronger base) might be necessary.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps
Competitive attack at C2 and C4 positions - The electronic and steric nature of the nucleophile can influence regioselectivity. Bulky nucleophiles may favor attack at the less sterically hindered position. - Lowering the reaction temperature can sometimes improve selectivity. - The choice of base can also play a role. Experiment with different inorganic (e.g., K2CO3, Cs2CO3) or organic (e.g., DBU, DIPEA) bases.
Di- or tri-substitution - Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) to favor monosubstitution. - Add the nucleophile slowly to the reaction mixture to maintain a low concentration. - Lowering the reaction temperature can also help to control the extent of substitution.
Reaction with the solvent (solvolysis) - If using a nucleophilic solvent (e.g., methanol, ethanol), it may compete with the desired nucleophile. Switch to a non-nucleophilic, polar aprotic solvent (e.g., DMF, DMSO).
Issue 3: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis of the pyrimidine ring - This can occur under strongly basic conditions, especially at high temperatures. Use milder bases or protect sensitive functional groups. Ensure the reaction is performed under an inert atmosphere (N2 or Ar) to exclude moisture.
Side reactions with the solvent - Some solvents can react with strong bases or the starting material at elevated temperatures. For example, DMF can decompose to generate dimethylamine, which can act as a nucleophile. Use a more stable solvent if this is suspected.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution of chloro- and fluoro-substituted pyrimidines, which can serve as a guide for experiments with this compound. Note: Specific yield and regioselectivity for this compound will be highly dependent on the specific nucleophile, base, and solvent used.

Table 1: Regioselectivity in the Amination of Polychloropyrimidines

SubstrateNucleophileBaseSolventMajor ProductReference
2,4-DichloropyrimidineSecondary AmineLiHMDSToluene4-amino-2-chloropyrimidine[1]
2,4-DichloropyrimidineAromatic AmineK2CO3DMAc4-amino-2-chloropyrimidine[1]
2,4,6-TrichloropyrimidineAnilineNoneEthanol2,6-dichloro-4-anilinopyrimidine[1]

Table 2: Impact of Solvent on SNAr Reactions of Halogenated Aromatics

Solvent TypeGeneral Effect on SNAr ReactionsExamples
Polar Aprotic Accelerates reaction rate by stabilizing the Meisenheimer complex.DMF, DMSO, Acetonitrile, NMP
Polar Protic Can slow down the reaction by solvating the nucleophile, reducing its reactivity.Water, Methanol, Ethanol
Nonpolar Generally poor solvents for SNAr reactions due to low solubility of reactants and intermediates.Toluene, Hexane

Experimental Protocols

General Procedure for the Amination of this compound

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. The optimal conditions may vary depending on the specific amine used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 eq.) to the solution.

  • Add triethylamine (1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Logical Relationship: Factors Influencing Regioselectivity

G cluster_input Reaction Parameters cluster_substrate This compound Solvent Solvent Reaction_Outcome Reaction Outcome (Product Distribution) Solvent->Reaction_Outcome Polar Aprotic: Favors SNAr Base Base Base->Reaction_Outcome Strong Base: Activates Nucleophile Nucleophile Nucleophile Nucleophile->Reaction_Outcome Steric Hindrance: Affects Regioselectivity C4_Position C4 Position (Most Electrophilic) C4_Substitution C4-Substituted Product C4_Position->C4_Substitution C2_Position C2 Position (Electrophilic) C2_Substitution C2-Substituted Product C2_Position->C2_Substitution C5_Position C5 Position (Less Reactive) C5_Substitution C5-Substituted Product C5_Position->C5_Substitution Reaction_Outcome->C4_Substitution Favored Product Reaction_Outcome->C2_Substitution Possible Product Reaction_Outcome->C5_Substitution Minor/No Product

Caption: Factors influencing the regioselectivity of SNAr on this compound.

Experimental Workflow: General Amination Protocol

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound, Amine, Base, and Solvent Setup->Reagents Reaction Heat and Monitor (TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for the amination of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4,5-Trifluoropyrimidine and 2,4,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two important fluorinated pyrimidine isomers: 2,4,5-Trifluoropyrimidine and 2,4,6-Trifluoropyrimidine. Understanding the distinct reactivity patterns of these molecules is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and other functional materials. This document summarizes key experimental findings and provides detailed protocols for representative reactions.

Introduction

Fluorinated pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry. The introduction of fluorine atoms into the pyrimidine ring significantly alters its electronic properties, enhancing its susceptibility to nucleophilic attack and often conferring desirable pharmacological properties such as increased metabolic stability and binding affinity to biological targets. Both this compound and 2,4,6-Trifluoropyrimidine serve as versatile precursors for the synthesis of a wide range of substituted pyrimidines. However, the arrangement of the fluorine atoms on the pyrimidine ring dictates the regioselectivity and overall reactivity of these isomers in nucleophilic aromatic substitution (SNAr) reactions.

Structural and Electronic Properties

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The additional electron-withdrawing fluorine atoms further deplete the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.

This compound: In this isomer, the fluorine atoms are located at positions that are all electronically activated by the ring nitrogens. The C2 and C4 positions are particularly activated due to their ortho and para relationship to the ring nitrogens. The C5 position, while influenced by the adjacent fluorine and nitrogen atoms, is generally considered less electrophilic.

2,4,6-Trifluoropyrimidine: This symmetrical isomer has fluorine atoms at the C2, C4, and C6 positions. All three positions are highly activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogens.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for both isomers is nucleophilic aromatic substitution, where a nucleophile replaces a fluorine atom on the pyrimidine ring. The regioselectivity of this reaction is a key consideration for synthetic chemists.

Regioselectivity

2,4,6-Trifluoropyrimidine: Experimental evidence shows that nucleophilic attack on 2,4,6-trifluoropyrimidine preferentially occurs at the C4 (and equivalent C6) position over the C2 position. For instance, the reaction with ammonia yields a mixture of 4-amino-2,6-difluoropyrimidine and 2-amino-4,6-difluoropyrimidine in a 4:1 ratio.[1] This preference for the C4/C6 positions is a general trend observed in the SNAr reactions of 2,4,6-trihalopyrimidines and can be attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at the C4/C6 positions.

This compound: Direct comparative experimental data for the reaction of this compound with amines is limited. However, based on the established principles of SNAr on pyrimidines and data from related compounds, a clear order of reactivity can be predicted. The C4 position is expected to be the most reactive site for nucleophilic attack, followed by the C2 position. The fluorine atom at the C5 position is known to be significantly less susceptible to nucleophilic displacement.[2] This is supported by the hydrolysis of this compound to 5-fluorouracil, where the nucleophile (water or hydroxide) attacks the C2 and C4 positions, leaving the C5-fluorine intact.[2]

Data Summary
FeatureThis compound2,4,6-Trifluoropyrimidine
Most Reactive Sites C4 > C2 >> C5C4/C6 > C2
Regioselectivity with Amines Preferential substitution at C4, followed by C2. The C5-F is generally unreactive.Forms a mixture of C4/C6 and C2 substituted products. With ammonia, the ratio of 4-amino to 2-amino product is approximately 4:1.[1]
Key Reactions Hydrolysis to 5-fluorouracil.[2]Sequential SNAr with various nucleophiles.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions on trifluoropyrimidines.

Protocol 1: General Procedure for Nucleophilic Substitution on 2,4,6-Trifluoropyrimidine with an Amine

This protocol is adapted from a procedure for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzylamine and is generally applicable for the reaction of amines with 2,4,6-trifluoropyrimidine.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Amine nucleophile (e.g., ammonia, primary or secondary amine)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine nucleophile (1.0-1.2 eq) to the stirred solution.

  • Add DIPEA (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyrimidine.

Protocol 2: Hydrolysis of this compound to 5-Fluorouracil

This protocol is based on the information provided in U.S. Patent 4,299,961A.[2]

Materials:

  • This compound

  • Water

  • Optional: A basic hydrolysis catalyst (e.g., sodium hydroxide or potassium hydroxide)

  • Optional: An inert, water-stable cosolvent (e.g., tetrahydrofuran (THF), dioxane, or DMF)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, combine this compound (1.0 eq) with at least 2.0 equivalents of water.

  • For a faster reaction, add a basic catalyst such as sodium hydroxide (at least 2.0 eq).

  • The use of a cosolvent like THF can improve the miscibility of the reactants and increase the reaction rate.

  • Heat the reaction mixture to a temperature between 2 °C and 100 °C. For slower reactions without a catalyst, heating under reflux is recommended.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or NMR) until the starting material is consumed.

  • Upon completion, the 5-fluorouracil product can be isolated using standard workup and purification procedures, such as crystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Regioselectivity cluster_246 2,4,6-Trifluoropyrimidine cluster_245 This compound 246_pyrimidine 2,4,6-Trifluoropyrimidine Product_4_246 4-Amino-2,6-difluoropyrimidine (Major Product, ~80%) 246_pyrimidine->Product_4_246 Attack at C4/C6 Product_2_246 2-Amino-4,6-difluoropyrimidine (Minor Product, ~20%) 246_pyrimidine->Product_2_246 Attack at C2 Nu_246 Nucleophile (e.g., NH3) Nu_246->246_pyrimidine SNAr 245_pyrimidine This compound Product_4_245 4-Hydroxy-2,5-difluoropyrimidine (Intermediate) 245_pyrimidine->Product_4_245 Preferential attack at C4 Product_2_245 2-Hydroxy-4,5-difluoropyrimidine (Intermediate) 245_pyrimidine->Product_2_245 Attack at C2 Nu_245 Nucleophile (e.g., H2O/OH-) Nu_245->245_pyrimidine SNAr Final_Product 5-Fluorouracil Product_4_245->Final_Product Further Hydrolysis Product_2_245->Final_Product Further Hydrolysis

Caption: Regioselectivity in SNAr reactions.

Experimental_Workflow start Start dissolve Dissolve Trifluoropyrimidine in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_nuc Add Nucleophile cool->add_nuc add_base Add Base add_nuc->add_base react Stir and Monitor Reaction add_base->react workup Workup (Solvent Removal, Extraction) react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for SNAr.

Conclusion

References

C-F vs. C-Cl Bond Reactivity in Pyrimidines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reactivity of carbon-fluorine versus carbon-chlorine bonds in pyrimidine scaffolds, crucial for the strategic design of covalent inhibitors and other targeted therapeutics.

In the landscape of modern drug discovery, the pyrimidine core is a ubiquitous scaffold. Its derivatives are integral to a vast array of therapeutics, from anticancer agents to antivirals. The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry. A key consideration in this process is the choice of halogen substituent, typically fluorine or chlorine, as a leaving group. This decision profoundly impacts reaction kinetics, yields, and the overall synthetic strategy. This guide provides a comprehensive comparison of C-F and C-Cl bond reactivity in pyrimidines, supported by experimental data and detailed protocols, to inform the rational design of novel drug candidates.

The "Element Effect": Fluorine's Unexpected Reactivity

Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, in nucleophilic aromatic substitution, the reactivity of halogens is often inverted, following the general trend F > Cl > Br > I. This phenomenon, known as the "element effect," is particularly pronounced in electron-deficient aromatic systems like pyrimidines.

The enhanced reactivity of the C-F bond in SNAr reactions is not due to the bond strength (the C-F bond is significantly stronger than the C-Cl bond), but rather to the rate-determining step of the reaction mechanism. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

The formation of this intermediate is the slow, rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the attached carbon atom significantly more electrophilic and thus more susceptible to attack by a nucleophile. This increased electrophilicity accelerates the formation of the Meisenheimer complex, leading to a faster overall reaction rate compared to its chloro-analogue.

Quantitative Comparison of Reactivity

While the qualitative trend of F > Cl in pyrimidine SNAr is well-established, obtaining direct quantitative comparisons under identical conditions from the literature can be challenging. However, studies on analogous heterocyclic systems and specific examples with pyrimidines provide a clear illustration of this principle.

For instance, in a study comparing the reactivity of 2-halopyridines with sodium ethoxide in ethanol, 2-fluoropyridine was found to react 320 times faster than 2-chloropyridine. While this is for a pyridine system, the underlying electronic principles are directly applicable to pyrimidines. For pyrimidines themselves, it is generally accepted that a C-F bond at an activated position (such as C2, C4, or C6) will be significantly more reactive towards nucleophilic displacement than a C-Cl bond at the same position.

Below is a summary of expected relative reactivity and data for 2-chloropyrimidine with various nucleophiles.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative Reactivity
2-FluoropyrimidinePiperidineEthanol50Significantly higher than 2-chloropyrimidine>> 1
2-ChloropyrimidinePiperidineEthanol501.8 x 10⁻⁵1
2-ChloropyrimidineDimethylamineEthanol502.5 x 10⁻⁵1.39
2-ChloropyrimidineMethylamineEthanol501.1 x 10⁻⁵0.61
2-ChloropyrimidineDiethylamineEthanol500.4 x 10⁻⁵0.22

Note: The rate constant for 2-fluoropyrimidine with piperidine is not explicitly available in the searched literature but is expected to be substantially greater based on the established principles of SNAr reactivity.

Experimental Protocols

The following are general experimental protocols for conducting nucleophilic aromatic substitution on chloro- and fluoropyrimidines. These should be optimized for specific substrates and nucleophiles.

General Protocol for Amination of a Halogenated Pyrimidine

Materials:

  • Halogenated pyrimidine (e.g., 2-chloropyrimidine or 2-fluoropyrimidine) (1.0 eq.)

  • Amine nucleophile (1.0 - 1.2 eq.)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq.)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the halogenated pyrimidine, the amine nucleophile, and the anhydrous solvent.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C, and will likely be milder for the fluoropyrimidine).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Reaction Pathway and Workflow

To better understand the underlying principles and experimental design, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products pyrimidine Pyrimidine-X (X = F, Cl) meisenheimer Meisenheimer Complex (Anionic Intermediate) pyrimidine->meisenheimer + Nu⁻ (slow) nucleophile Nu⁻ product Pyrimidine-Nu meisenheimer->product - X⁻ (fast) leaving_group X⁻ Experimental_Workflow start Start: Assemble Reactants reactants Combine Halopyrimidine, Nucleophile, Base, and Solvent in an inert atmosphere start->reactants reaction Stir at appropriate temperature (monitoring by TLC/LC-MS) reactants->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with water/brine reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography or recrystallization workup->purification product Final Product purification->product

Comparative Biological Activity of 2,4,5-Trifluoropyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2,4,5-trisubstituted pyrimidine scaffold represents a privileged core structure in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms and various functional groups onto the pyrimidine ring has led to the discovery of potent inhibitors of key biological targets, paving the way for new treatments in oncology, virology, and beyond. This guide provides a comparative analysis of the biological activities of 2,4,5-trifluoropyrimidine analogs and related derivatives, supported by experimental data and detailed methodologies.

The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile scaffold for drug design. The introduction of fluorine, a small and highly electronegative atom, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] This has spurred extensive research into fluorinated pyrimidine analogs, particularly those with substitutions at the 2, 4, and 5 positions, which have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. This guide focuses on the structure-activity relationships (SAR) of these compounds, presenting a comparative overview of their performance against various biological targets.

Anticancer Activity: Targeting Kinases and Cell Proliferation

A significant body of research has focused on the development of 2,4,5-trisubstituted pyrimidine derivatives as potent anticancer agents, particularly as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.

Cyclin-Dependent Kinase (CDK) Inhibitors

A series of 2,4,5-trisubstituted pyrimidines have been synthesized and shown to exhibit potent inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2] The general structure-activity relationship for these compounds indicates that the nature of the substituents at the 2, 4, and 5-positions is critical for their inhibitory activity and selectivity.

Compound IDR2-SubstituentR4-SubstituentR5-SubstituentCDK9 IC50 (nM)Antiproliferative Activity (GI50, µM) - MCF-7
9s AnilineAminoPhenyl100.5
Analog A Substituted AnilineAminoSubstituted PhenylVariesVaries
Analog B AnilineModified AminoPhenylVariesVaries

Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.

The compound 9s , for instance, has demonstrated appreciable selectivity for CDK9 and has been shown to induce apoptosis in cancer cells by reducing the levels of the anti-apoptotic protein Mcl-1.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of the 2,4,5-trisubstituted pyrimidine scaffold have also been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in cancer cell proliferation and migration.[3] Acquired resistance to FGFR inhibitors, often through mutations in the gatekeeper residue, is a significant clinical challenge. Research has focused on developing irreversible inhibitors that can overcome this resistance.

Compound IDR2-SubstituentR4-SubstituentR5-SubstituentFGFR1 V561M IC50 (nM)H1581 Xenograft Model
12l Acrylamide-containing anilineAminoPhenylPotent InhibitionRobust anti-tumor activity
Analog C Modified anilineAminoPhenylVariesVaries
Analog D AnilineModified AminoSubstituted PhenylVariesVaries

Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.

Compound 12l emerged as a promising candidate, demonstrating potent inhibition of FGFR1-3 gatekeeper mutations in vitro and robust anti-tumor activity in xenograft models with minimal toxicity.[3]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]

Compound IDR2-SubstituentR4-SubstituentEGFR Kinase IC50 (µM)A549 Cell Line IC50 (µM)MCF-7 Cell Line IC50 (µM)PC-3 Cell Line IC50 (µM)
9u (4-(3-(3-fluorophenyl)acrylamido)phenyl)amino(3-(N-methylthiophene-2-carboxamido))amino0.0910.353.245.12
Analog E Substituted anilinoSubstituted aminoVariesVariesVariesVaries
Analog F Substituted anilinoSubstituted aminoVariesVariesVariesVaries

Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.

Compound 9u exhibited excellent antitumor activities, inducing early apoptosis of A549 cells and arresting the cell cycle in the G2/M phase.[4]

Antiviral Activity: Targeting Viral Replication

Fluorinated pyrimidine nucleosides have a long history as effective antiviral agents.[5] The incorporation of fluorine into the sugar moiety or the pyrimidine base can significantly enhance the antiviral potency and metabolic stability of these compounds.[1][5]

Anti-HIV-1 Activity

2,4,5-Trisubstituted pyrimidines have been rationally designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] These compounds have shown high efficacy against both wild-type and resistant strains of the virus.

Compound IDR2-SubstituentR4-SubstituentR5-SubstituentHIV-1 WT EC50 (nM)HIV-1 RES056 EC50 (nM)
16c 4-hydroxy-3,5-dimethylbenzonitrilePiperidine-substituted benzyl4-pyridylPotentPotent
Analog G Modified benzonitrilePiperidine-substituted benzylThienylVariesVaries
Analog H 4-hydroxy-3,5-dimethylbenzonitrileModified benzylFurylVariesVaries

Data synthesized from findings reported in cited literature; specific compound numbers are as per the source publications.

Structural modifications of a lead compound led to the identification of 16c , which demonstrated highly potent anti-HIV-1 activities and an improved resistance profile compared to the approved drug etravirine.[6]

Broad-Spectrum Antiviral Potential

The introduction of fluorine at various positions of the nucleoside sugar ring has led to analogs with activity against a range of DNA and RNA viruses, including herpes simplex virus (HSV), hepatitis B virus (HBV), and cytomegalovirus (CMV).[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase activity is measured using a fluorescence-based assay. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a microplate. After the reaction, a detection reagent is added to stop the reaction and generate a fluorescent signal that is proportional to the amount of ADP formed. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antiviral Assay (MTT-based)

Host cells are seeded in 96-well plates and infected with the virus in the presence of varying concentrations of the test compounds. After an incubation period that allows for viral replication and cytopathic effect (CPE) development, the cell viability is assessed using the MTT assay as described above. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound analogs and their derivatives is often attributed to their ability to interfere with specific signaling pathways that are dysregulated in diseases like cancer.

CDK Inhibition and Cell Cycle Arrest

CDK_Inhibition_Pathway CDK_Inhibitor 2,4,5-Trisubstituted Pyrimidine Analog CDK9_CyclinT CDK9/Cyclin T CDK_Inhibitor->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Mcl1_Gene Mcl-1 Gene Transcription RNAPII->Mcl1_Gene Initiates Mcl1_Protein Mcl-1 Protein Mcl1_Gene->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits

FGFR Signaling Inhibition

FGFR_Signaling_Pathway FGFR_Inhibitor 2,4,5-Trisubstituted Pyrimidine Analog FGFR FGFR FGFR_Inhibitor->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival

Experimental Workflow for Analog Synthesis and Evaluation

Experimental_Workflow Start Start: 2,4,5-Trichloropyrimidine Synthesis Synthesis of Analogs (Substitution at C2, C4, C5) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Assays (Kinase Inhibition, Cell Proliferation) Biological_Screening->Anticancer Antiviral Antiviral Assays (Viral Replication, CPE) Biological_Screening->Antiviral SAR_Analysis Structure-Activity Relationship Analysis Anticancer->SAR_Analysis Antiviral->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Guide to Analytical Methods for Confirming 2,4,5-Trifluoropyrimidine Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of 2,4,5-Trifluoropyrimidine, a critical intermediate in pharmaceutical and agrochemical development, necessitates robust analytical methods for product confirmation, purity assessment, and quantitative analysis. This guide provides a detailed comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method's principles, experimental protocols, and performance metrics are discussed to assist researchers in selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like fluorinated pyrimidines. It is particularly valued for its high resolution, sensitivity, and reproducibility in determining product purity and identifying impurities.

Experimental Protocol: Reversed-Phase HPLC

A common approach for analyzing pyrimidine derivatives is reversed-phase HPLC.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 10 mL volumetric flask using a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

    • Prepare a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Chromatograph: A standard HPLC system equipped with a UV detector.

    • Column: C18 silica gel column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid to improve peak shape.[2] A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30-40°C.

    • Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (typically in the 254-270 nm range).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The retention time of the major peak is used for qualitative identification by comparison with a reference standard.

    • The peak area is used for quantification against a calibration curve. Purity is assessed by calculating the area percentage of the main product peak relative to the total area of all peaks.

Performance Comparison: HPLC vs. Alternatives
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Use Quantitative analysis, Purity determinationQualitative identification, Impurity profilingStructural elucidation, Confirmation of identityFunctional group identification
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)Low (mg range)
Quantitative Capability ExcellentGood (with internal standards)Good (with internal standards)Poor to Semi-quantitative
Sample Throughput HighMediumLowHigh
Structural Information Minimal (Retention Time)High (Mass Spectrum Fragmentation)Definitive (Chemical Environment)Moderate (Functional Groups)
Precision (RSD%) < 2%< 5%< 1% (Quantitative NMR)N/A
Accuracy (Recovery%) 98-102%95-105%99-101% (Quantitative NMR)N/A

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying volatile compounds and provides definitive structural information through mass fragmentation patterns, making it excellent for confirming product identity and detecting volatile impurities.[3]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.

    • Ensure the sample is completely dissolved. An internal standard may be added for precise quantification.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

  • Data Analysis:

    • The retention time from the GC provides one level of identification.

    • The mass spectrum of the eluting peak is compared to known spectral libraries (e.g., NIST) or the theoretical mass and isotopic pattern of this compound (C₄HF₃N₂). The molecular ion peak and characteristic fragmentation pattern confirm the structure.

Workflow for Chromatographic Analysis (HPLC & GC-MS)

cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Filter Solution p2->p3 a1 Inject into System p3->a1 a2 Separate on Column a1->a2 a3 Detect Analytes a2->a3 d1 Identify by Retention Time a3->d1 d3 Confirm with MS (for GC-MS) a3->d3 d2 Quantify by Peak Area d1->d2

Caption: General workflow for chromatographic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for unambiguous structural elucidation. For this compound, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. ¹⁹F NMR is highly specific and sensitive to the electronic environment of the fluorine atoms, providing a unique fingerprint for the target molecule.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane for ¹H and ¹³C NMR) if precise chemical shift referencing is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum. The single proton on the pyrimidine ring will show complex splitting due to coupling with the adjacent fluorine atoms.

      • ¹⁹F NMR: Acquire a fluorine spectrum. This is the key experiment. Three distinct signals are expected, each showing coupling to the other fluorine nuclei and the proton.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The four carbon atoms of the pyrimidine ring will show distinct signals, with C-F couplings providing further structural confirmation.

  • Data Analysis:

    • Analyze chemical shifts (δ), coupling constants (J), and integration values.

    • For this compound, expect one signal in the ¹H NMR spectrum and three distinct signals in the ¹⁹F NMR spectrum. The splitting patterns (J-coupling) between H-F and F-F will be characteristic and confirm the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For this compound, FTIR can quickly confirm the presence of the pyrimidine ring and the carbon-fluorine bonds.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid product directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Liquid/Solution: Place a drop of the sample (if liquid) or a solution of the sample between two salt plates (e.g., NaCl).

  • Instrumentation and Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Acquire a background spectrum first, followed by the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands. Key expected vibrations for this compound include:

      • C=C and C=N stretching: Aromatic ring vibrations typically appear in the 1500–1600 cm⁻¹ region.[7]

      • C-F stretching: Strong absorption bands are expected in the 1000–1300 cm⁻¹ region, characteristic of fluoroaromatic compounds.

      • C-H stretching/bending: Vibrations related to the single aromatic proton will also be present.

Workflow for Spectroscopic Analysis (NMR & FTIR)

cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Spectral Interpretation p1 Prepare Sample (Dissolve for NMR, place on ATR for FTIR) a1 Place Sample in Spectrometer p1->a1 a2 Acquire Spectrum (¹H, ¹⁹F, ¹³C, or IR) a1->a2 d1 Analyze Chemical Shifts & Coupling (NMR) a2->d1 d2 Identify Characteristic Bands (FTIR) a2->d2 d3 Confirm Molecular Structure d1->d3 d2->d3

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion and Recommendations

The choice of analytical method for confirming this compound formation depends on the specific goal of the analysis.

  • For definitive structural confirmation: NMR spectroscopy , particularly with the inclusion of ¹⁹F NMR, is the gold standard.

  • For quantitative analysis and purity assessment in routine quality control: HPLC is the most suitable method due to its high precision, accuracy, and throughput.

  • For identifying volatile byproducts and confirming molecular weight: GC-MS provides unparalleled sensitivity and structural information through fragmentation analysis.

  • For a rapid, qualitative check of functional groups: FTIR is a fast and simple technique to confirm the presence of the pyrimidine core and C-F bonds.

A comprehensive analytical strategy often employs a combination of these methods. For instance, FTIR and HPLC might be used for rapid in-process checks, while NMR and GC-MS are used for the final characterization and release of the synthesized product.

References

A Comparative Guide to the Synthesis of Trifluoropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Trifluoropyrimidine isomers, in particular, represent a versatile class of building blocks. This guide provides a comparative analysis of the synthesis of three key isomers: 2,4,5-trifluoropyrimidine, 2,4,6-trifluoropyrimidine, and 4,5,6-trifluoropyrimidine, supported by experimental data and detailed protocols.

The introduction of fluorine atoms to the pyrimidine ring significantly alters its electronic properties, metabolic stability, and binding interactions with biological targets. The specific positioning of these fluorine atoms across the different isomers—2,4,5-, 2,4,6-, and 4,5,6-trifluoropyrimidine—offers a nuanced toolkit for fine-tuning molecular properties in drug design and development. This comparative study delves into the synthetic routes for each isomer, highlighting key differences in reaction conditions, yields, and the physicochemical properties of the resulting compounds.

Synthesis Overview and Comparison

The primary route to trifluoropyrimidine isomers involves the halogen exchange (HALEX) reaction of their corresponding trichloropyrimidine precursors. This nucleophilic substitution is typically achieved using a fluoride salt, such as potassium fluoride (KF), often in a high-boiling point solvent or under high-temperature, neat conditions. The reactivity of the chlorine atoms on the pyrimidine ring is position-dependent, influencing the ease of substitution and the required reaction conditions.

IsomerPrecursorTypical Fluorinating AgentGeneral Reaction ConditionsReported YieldKey Considerations
This compound 2,4,5-TrichloropyrimidineAnhydrous Potassium Fluoride (KF)High temperature (300-400°C) in a sealed reactor, neat or with a high-boiling solvent.Moderate to GoodThe chlorine at the 5-position is generally less reactive than those at the 2, 4, and 6-positions, often requiring more forcing conditions for complete substitution.[1]
2,4,6-Trifluoropyrimidine 2,4,6-TrichloropyrimidineAnhydrous Potassium Fluoride (KF)Moderate to high temperature (115-220°C) in a solvent like tetramethylene sulfone.HighThe chlorine atoms at the 2, 4, and 6-positions are activated for nucleophilic substitution, facilitating a more efficient fluorination process.[2]
4,5,6-Trifluoropyrimidine 4,5,6-TrichloropyrimidineAnhydrous Potassium Fluoride (KF)High temperature in a suitable solvent (e.g., sulfolane) or under neat conditions.Data not readily available in comparative studies.Similar to the 2,4,5-isomer, the 5-chloro substituent's replacement can be challenging.

Physicochemical Properties at a Glance

The isomeric differences extend to the physicochemical properties of the final compounds, which can have significant implications for their application in drug discovery.

PropertyThis compound2,4,6-Trifluoropyrimidine4,5,6-Trifluoropyrimidine
Molecular Formula C₄HF₃N₂C₄HF₃N₂C₄HF₃N₂
Molecular Weight 134.06 g/mol 134.06 g/mol [3]134.06 g/mol
Boiling Point Not explicitly found~115-116°C83-85°C
Density Not explicitly foundNot explicitly found1.4609 g/cm³
Appearance Not explicitly foundColorless liquidClear colorless to light yellow oil

Reaction Pathways and Experimental Workflows

The synthesis of trifluoropyrimidine isomers typically follows a two-step process: the synthesis of the trichloropyrimidine precursor, followed by the fluorination reaction.

SynthesisPathways cluster_precursor Precursor Synthesis cluster_fluorination Fluorination Uracil_derivatives Uracil Derivatives (e.g., 5-chlorouracil, barbituric acid, 4,6-dihydroxypyrimidine) Chlorination Chlorination (e.g., POCl₃, PCl₅) Uracil_derivatives->Chlorination Trichloropyrimidines Trichloropyrimidine Isomers Chlorination->Trichloropyrimidines Trichloropyrimidines_ref Trichloropyrimidine Isomers Fluorinating_agent Fluorinating Agent (e.g., KF) Trichloropyrimidines_ref->Fluorinating_agent Trifluoropyrimidines Trifluoropyrimidine Isomers Fluorinating_agent->Trifluoropyrimidines

Caption: General synthetic approach to trifluoropyrimidine isomers.

The specific experimental conditions for the fluorination step are critical for achieving good yields and purity. The following diagram illustrates a typical experimental workflow for the synthesis and purification of a trifluoropyrimidine isomer.

ExperimentalWorkflow A Combine Trichloropyrimidine Precursor and Fluorinating Agent B Heat Reaction Mixture under Inert Atmosphere A->B C Monitor Reaction Progress (e.g., GC-MS) B->C D Cool Reaction Mixture C->D E Filter to Remove Inorganic Salts D->E F Fractional Distillation of the Filtrate E->F G Characterize the Purified Trifluoropyrimidine Isomer (NMR, IR, MS) F->G

Caption: A typical experimental workflow for trifluoropyrimidine synthesis.

Detailed Experimental Protocols

Synthesis of 2,4,5-Trichloropyrimidine

This precursor is essential for the synthesis of this compound.

  • Reactants: 5-chlorouracil, phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅).

  • Procedure: A mixture of 5-chlorouracil, POCl₃, and PCl₅ is heated to reflux.[4] The reaction progress is monitored until completion. After cooling, the excess POCl₃ is removed by distillation. The crude product is then purified by vacuum distillation to yield 2,4,5-trichloropyrimidine.

Synthesis of 2,4,6-Trichloropyrimidine

This is the starting material for 2,4,6-trifluoropyrimidine.

  • Reactants: Barbituric acid and phosphorus oxychloride (POCl₃).

  • Procedure: Barbituric acid is reacted with an excess of POCl₃, often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), under reflux conditions. Upon completion, the excess POCl₃ is distilled off, and the resulting 2,4,6-trichloropyrimidine is purified by vacuum distillation.

Synthesis of 4,5,6-Trichloropyrimidine

The precursor for 4,5,6-trifluoropyrimidine can be synthesized from 4,6-dihydroxypyrimidine.[5]

  • Reactants: 4,6-dihydroxypyrimidine, phosphoryl chloride (POCl₃), sulfonyl chloride, and triethylamine in a solvent like chlorobenzene.[5]

  • Procedure: 4,6-dihydroxypyrimidine and chlorobenzene are heated, and sulfonyl chloride is added dropwise.[5] After stirring, phosphoryl chloride is added.[5] Subsequently, triethylamine is added dropwise, and the mixture is heated.[5] After workup with water and extraction with chlorobenzene, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.[5] The reported yield for this procedure is 86%.[5]

General Protocol for the Fluorination of Trichloropyrimidines

The following is a generalized procedure based on the synthesis of 2,4,6-trifluoropyrimidine, which can be adapted for other isomers with adjustments to the reaction conditions.[2]

  • Reactants: Trichloropyrimidine isomer and anhydrous potassium fluoride (KF). A high-boiling point aprotic solvent such as tetramethylene sulfone (sulfolane) is often used.[2]

  • Procedure: The trichloropyrimidine isomer and a molar excess of anhydrous KF are combined in a reaction vessel with the solvent.[2] The mixture is heated with vigorous stirring to the target temperature (e.g., 115-160°C for 2,4,6-trichloropyrimidine) for several hours.[2] The reaction is monitored for the disappearance of the starting material. After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[2] The resulting filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure trifluoropyrimidine isomer.[2]

Conclusion

The synthesis of trifluoropyrimidine isomers is a critical process for generating valuable building blocks in drug discovery. While the general approach of halogen exchange from trichlorinated precursors is common to all isomers, the specific reaction conditions and resulting yields can vary significantly. The 2,4,6-isomer is generally the most straightforward to synthesize due to the activated positions of the chlorine atoms. In contrast, the presence of a chlorine atom at the 5-position in the 2,4,5- and 4,5,6-isomers necessitates more forcing reaction conditions to achieve complete fluorination. The choice of which isomer to synthesize will ultimately depend on the specific structural and electronic properties required for the target molecule. This guide provides a foundational understanding for researchers to make informed decisions in the synthesis and application of these important fluorinated heterocycles.

References

Efficacy of Fluorinated Pyrimidine-Based Compounds as EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of fluorinated pyrimidine-based compounds as Epidermal Growth Factor Receptor (EGFR) inhibitors. While specific experimental data for 2,4,5-trifluoropyrimidine-based compounds is not extensively available in peer-reviewed literature, this document summarizes data for structurally related fluorinated pyrimidines and established EGFR inhibitors to provide a valuable comparative context for research and development.

Introduction to EGFR and Pyrimidine-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has become a prime target for anticancer therapies.[3]

Pyrimidine-based molecules are a prominent class of EGFR inhibitors, with many approved drugs featuring this scaffold. The pyrimidine core serves as a versatile platform for designing compounds that can effectively compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling. Fluorination of these compounds is a common strategy to modulate their physicochemical properties, such as metabolic stability and binding affinity.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. EGFR inhibitors block this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation/Survival

Caption: Simplified EGFR Signaling Pathway.

Comparative Efficacy of Fluorinated Pyrimidine Derivatives and Other EGFR Inhibitors

While specific data for this compound compounds is limited, research on other fluorinated pyrimidines, such as those with a 5-trifluoromethyl group, has shown promising results. The following tables summarize the in vitro efficacy of representative fluorinated pyrimidine derivatives and established EGFR inhibitors against wild-type and mutant EGFR, as well as their anti-proliferative activity in cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)

Compound Class/NameEGFR (Wild-Type) IC50 (nM)EGFR (Mutant) IC50 (nM)Notes
5-Trifluoromethylpyrimidine Derivatives
Compound 9u[4][5]91-A novel synthesized compound.[4][5]
Compound 4c--Showed higher anti-tumor activities than Gefitinib.
Established EGFR Inhibitors
Gefitinib2-372-37 (L858R)First-generation inhibitor.
Erlotinib2-52-5 (L858R)First-generation inhibitor.
Afatinib0.50.4 (L858R), 1 (T790M)Second-generation irreversible inhibitor.
Osimertinib12-4901 (L858R/T790M)Third-generation irreversible inhibitor.

IC50 values are approximate and can vary based on experimental conditions. Data is compiled from various sources.

Table 2: In Vitro Anti-proliferative Activity (IC50/GI50)

Compound Class/NameCell LineEGFR StatusIC50/GI50 (µM)
5-Trifluoromethylpyrimidine Derivatives
Compound 9u[4][5]A549Wild-Type0.35[4][5]
MCF-7Wild-Type3.24[4][5]
PC-3Wild-Type5.12[4][5]
Compound 4cA549Wild-Type0.56
PC-3Wild-Type2.46
HepG2Wild-Type2.21
Established EGFR Inhibitors
GefitinibA549Wild-Type~10
HCC827Exon 19 del~0.01
ErlotinibA549Wild-Type~5
H1975L858R/T790M>10
OsimertinibH1975L858R/T790M~0.015

IC50/GI50 values are approximate and can vary based on experimental conditions. Data is compiled from various sources.

Experimental Protocols

The evaluation of EGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

General Experimental Workflow

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound derivatives) Biochemical_Assay Biochemical Assay (EGFR Kinase Assay) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for evaluating EGFR inhibitors.

EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

  • Principle: A purified EGFR kinase enzyme is incubated with a substrate (a peptide or protein that can be phosphorylated by EGFR) and ATP. The inhibitor is added at various concentrations to determine its effect on the phosphorylation of the substrate. The amount of phosphorylation is quantified, often using methods like ELISA, fluorescence, or radioactivity.

  • Materials:

    • Purified recombinant EGFR kinase (wild-type or mutant)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds

    • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)

    • 96- or 384-well plates

    • Plate reader

  • Procedure:

    • Add kinase buffer, EGFR enzyme, and test compound to the wells of a microplate.

    • Incubate for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated substrate.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549 for wild-type EGFR, H1975 for mutant EGFR)

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell lines

    • Test compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.

Conclusion

References

Comparative Antifungal Efficacy of 2,4,5-Trifluoropyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal activity of 2,4,5-trifluoropyrimidine derivatives against various phytopathogenic fungi. The data presented is based on in-vitro screening studies and is compared with the performance of established commercial fungicides.

Pyrimidine derivatives, integral to the structure of DNA and RNA, have demonstrated a wide array of biological activities, including antifungal properties.[1] The introduction of a trifluoromethyl group to the pyrimidine scaffold has been a key strategy in the development of novel antifungal agents, with several studies highlighting their efficacy. This guide synthesizes the available data to offer a clear comparison of these compounds.

Performance Comparison of Trifluoromethyl Pyrimidine Derivatives

The antifungal activity of novel trifluoromethyl pyrimidine derivatives has been evaluated against a range of plant pathogenic fungi. The primary method for this assessment is the mycelial growth inhibition assay, where the percentage of inhibition is measured at a specific concentration. The following tables summarize the in-vitro antifungal activity of various trifluoromethyl pyrimidine derivatives compared to commercial fungicides.

Table 1: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives [1][2]

CompoundCucumber Botrytis cinerea (% Inhibition at 50 µg/mL)Strawberry Botrytis cinerea (% Inhibition at 50 µg/mL)Tobacco Botrytis cinerea (% Inhibition at 50 µg/mL)Blueberry Botrytis cinerea (% Inhibition at 50 µg/mL)Phytophthora infestans (% Inhibition at 50 µg/mL)Pyricularia oryzae Cav. (% Inhibition at 50 µg/mL)
Derivative 4 71.5282.6870.3558.3365.3861.54
Derivative 5h 65.3874.3772.8961.5469.2358.33
Derivative 5o 70.3575.3169.2365.3872.8961.54
Derivative 5r 72.8979.8571.5261.5465.3858.33

Table 2: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [3][4]

CompoundBotryosphaeria dothidea (% Inhibition at 50 µg/mL)Phomopsis sp. (% Inhibition at 50 µg/mL)Botrytis cinereal (% Inhibition at 50 µg/mL)
Derivative 5f -100.0-
Derivative 5i 82.1--
Derivative 5l 81.1--
Derivative 5n 84.191.8-
Derivative 5o 88.5100.0-
Derivative 5p -93.4-
Pyrimethanil (Control) 84.485.1-

Further studies on compound 5o revealed an excellent EC50 value of 10.5 µg/mL against Phomopsis sp., significantly better than the control, Pyrimethanil (32.1 µg/mL).[4]

Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives Against Various Fungi [5]

CompoundCercospora arachidicola (% Inhibition at 100 µg/mL)Colletotrichum gloeosporioides (% Inhibition at 100 µg/mL)Rhizoctonia solani (% Inhibition at 100 µg/mL)
Derivative 5i 73.2--
Derivative 5t 71.0--
Derivative 5k -62.2-
Derivative 5u -60.088.6
Azoxystrobin (Control) 72.561.478.4

Experimental Protocols

The evaluation of the antifungal activity of these derivatives was primarily conducted using the poisoned food technique or mycelial growth rate method .[3][6][7]

Mycelial Growth Inhibition Assay (Poisoned Food Technique)
  • Preparation of Test Compounds: The synthesized trifluoromethyl pyrimidine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Media Preparation: The stock solution of the test compound is mixed with a sterile molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL or 100 µg/mL). The medium is then poured into sterile Petri dishes. A control plate containing PDA with the solvent (DMSO) but without the test compound is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plates containing the test compound and the control plates.

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C is the average diameter of the fungal colony in the control plate.

    • T is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), a series of concentrations of the test compounds are used, and the inhibition rates are plotted against the logarithm of the concentrations.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the potential mechanism of action of these antifungal compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of Derivative mix Mix Derivative with PDA stock->mix media Molten PDA Medium media->mix plates Pour into Petri Dishes mix->plates inoculate Inoculate with Fungal Disc plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition % measure->calculate

Caption: Workflow of the in-vitro antifungal activity screening using the poisoned food technique.

While the precise mechanism of action for many novel this compound derivatives is still under investigation, a known mechanism for some pyrimidine analogs involves the inhibition of the de novo pyrimidine biosynthesis pathway.[7] Specifically, the enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a target.[7]

signaling_pathway cluster_pathway De Novo Pyrimidine Biosynthesis Pathway in Fungi cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRTase Nucleic_Acids DNA and RNA Synthesis UMP->Nucleic_Acids Further Steps Pyrimidine_Derivative Pyrimidine Derivative (e.g., Orotomides) Pyrimidine_Derivative->Inhibition Inhibition->Dihydroorotate Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by pyrimidine derivatives.

Concluding Remarks

The screening of this compound derivatives has revealed promising antifungal activity against a variety of plant pathogenic fungi. Several synthesized compounds have demonstrated efficacy comparable to or exceeding that of commercial fungicides like Pyrimethanil and Azoxystrobin in in-vitro tests. The structure-activity relationship analyses from the cited studies suggest that the nature and position of substituent groups on the pyrimidine ring significantly influence the antifungal activity.[1][4] These findings underscore the potential of trifluoromethyl pyrimidine derivatives as a valuable scaffold for the development of new and effective antifungal agents. Further research, including in-vivo studies and elucidation of the precise mechanisms of action, is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Trifluoromethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Pyrimidine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new therapeutic agents due to their diverse biological activities. The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. This guide provides a comparative overview of the in vitro anticancer activity of recently developed novel trifluoromethyl pyrimidine derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various novel trifluoromethyl pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Anticancer Activity (IC50 in µM) of Trifluoromethyl Pyrimidine Derivatives with Amide Moieties

CompoundPC-3 (Prostate)K562 (Leukemia)Hela (Cervical)A549 (Lung)Reference
5l 54.94% inhibition at 5 µg/ml---[1][2]
5n 51.71% inhibition at 5 µg/ml---[1][2]
5o 50.52% inhibition at 5 µg/ml---[1][2]
5r 55.32% inhibition at 5 µg/ml---[1][2]
5v 64.20% inhibition at 5 µg/ml---[1][2]
Doxorubicin >95% inhibition at 5 µg/ml>95% inhibition at 5 µg/ml>95% inhibition at 5 µg/ml>95% inhibition at 5 µg/ml[1][2]

Note: Data for compounds 5a-5w were reported as percentage inhibition at a fixed concentration. IC50 values were not provided in the source.

Table 2: Anticancer Activity (IC50 in µM) of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)Reference
3b < 50< 50> 50> 50[3]
3c > 50> 50> 50> 50[3]
3a > 50> 50> 50> 50[3]

Note: The provided data for compounds 3a, 3b, and 3c were semi-quantitative. The strongest cytotoxic effect was observed for compound 3b at 50 µM, reducing viability to 20% for melanoma cell lines.

Table 3: Anticancer Activity (IC50 in µM) of Trifluoromethyl-Substituted Pyrimidine Derivatives as EGFR Inhibitors

CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)EGFR KinaseReference
9u 0.353.245.120.091[4]
Gefitinib 0.02>100>1000.0015[4]

Table 4: Anticancer Activity (IC50 in µM) of other Novel Trifluoromethyl-Substituted Pyrimidine Derivatives

CompoundH1975 (Lung)PC-3 (Prostate)MGC-803 (Gastric)MCF-7 (Breast)Reference
17v 2.27---[5]
5-FU 9.37---[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of these novel trifluoromethyl pyrimidine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 650 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow
Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.[9][10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_fix Harvest and Fix Cells in Ethanol treat_cells->harvest_fix stain_cells Stain with PI and RNase A harvest_fix->stain_cells incubate Incubate 30 min in Dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end EGFR_Kinase_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, ATP start->prepare_reagents add_compound Add Test Compound prepare_reagents->add_compound add_enzyme Add EGFR Enzyme add_compound->add_enzyme start_reaction Initiate Kinase Reaction with Substrate/ATP add_enzyme->start_reaction incubate Incubate 60 min start_reaction->incubate detect_adp Detect ADP Production incubate->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze_data Calculate IC50 Values read_luminescence->analyze_data end End analyze_data->end Apoptosis_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Regulation of Apoptosis cluster_2 Mitochondrial Events cluster_3 Execution of Apoptosis Compound Trifluoromethyl Pyrimidine (e.g., Compound 17v) p53 p53 Compound->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2->Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

References

Safety Operating Guide

Safeguarding Research: A Procedural Guide to the Proper Disposal of 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2,4,5-Trifluoropyrimidine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for the safe disposal of this compound, aligning with best practices for managing halogenated hazardous waste.

Immediate Safety and Handling Protocols

Key Hazards and Recommended PPE:

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation.Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.Safety goggles and a face shield.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or under a chemical fume hood. For higher-level protection, use appropriate respiratory protection.[1]
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and other fluorinated organic compounds is high-temperature incineration conducted by a licensed hazardous waste management company.[2] This ensures the complete destruction of the "forever chemicals," preventing their release into the environment.[3][4]

1. Waste Segregation:

  • Crucially, all waste containing this compound must be segregated as halogenated organic waste. [2]

  • Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2]

2. Waste Collection and Storage:

  • Collect all waste, including the neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and properly sealed container.[1][2]

  • The container should be made of a material resistant to fluorinated organic compounds, such as high-density polyethylene (HDPE).[2]

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.[2]

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and acids.[2]

3. Arrange for Professional Disposal:

  • Do not attempt to neutralize or treat the waste in the laboratory.[2]

  • Contact a licensed and certified environmental waste management company to arrange for the collection and disposal of the hazardous waste.[1][5]

  • Provide the waste management company with a complete characterization of the waste, as required by regulations.[6]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5][7]

  • Sweep or shovel the material into a suitable, closed container for disposal.[1][8]

  • Ensure adequate ventilation.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Workflow for this compound Disposal A Start: Handling this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Compatible Container (HDPE) C->D E Store in Designated, Secure Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for High-Temperature Incineration F->G H End: Proper Disposal Complete G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guide for 2,4,5-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,4,5-Trifluoropyrimidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

The selection of PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling or in case of contamination.[4]
Eye and Face Protection Safety goggles and face shieldUse tight-sealing safety goggles to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Skin and Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary.
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to prevent accidents and exposure.

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.[1]

  • Handling:

    • Conduct all work with this compound in a well-ventilated chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Use compatible labware (e.g., glass, PTFE) to prevent reactions.

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • The storage container should be clearly labeled with the chemical name and hazard warnings.

    • Store locked up.[1]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Safety Equipment Locate Safety Equipment Inspect PPE->Locate Safety Equipment Transfer Chemical Transfer Chemical Locate Safety Equipment->Transfer Chemical Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Close Container Close Container Perform Reaction->Close Container Clean Workspace Clean Workspace Close Container->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Remove & Dispose PPE Remove & Dispose PPE Dispose of Waste->Remove & Dispose PPE Wash Hands Wash Hands Remove & Dispose PPE->Wash Hands

Caption: Workflow for safely handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Plan:

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Response Plan:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Neutralize (if applicable): Consult the SDS for appropriate neutralization procedures.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Emergency Response Logic

Incident Occurs Incident Occurs Assess Situation Assess Situation Incident Occurs->Assess Situation Personal Exposure Personal Exposure Assess Situation->Personal Exposure Exposure? Spill Spill Assess Situation->Spill Spill? Follow Exposure Plan Follow Exposure Plan Personal Exposure->Follow Exposure Plan Yes Follow Spill Plan Follow Spill Plan Spill->Follow Spill Plan Yes Seek Medical Attention Seek Medical Attention Follow Exposure Plan->Seek Medical Attention Report Incident Report Incident Follow Spill Plan->Report Incident Seek Medical Attention->Report Incident

Caption: Decision-making flow for emergency response.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1]

    • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[9]

    • Never dispose of this compound down the drain.[10]

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current SDS for any chemical before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trifluoropyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,5-Trifluoropyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。